4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-13-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGODOIZAKSPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671660 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863422-41-7 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: Properties and Applications
This guide provides a comprehensive overview of the physical properties, spectral characteristics, and synthetic applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, a key building block for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Versatile Pyridazine Building Block
This compound is a heterocyclic organic compound that has garnered significant interest in contemporary organic synthesis. Its structure, which incorporates a pyridazine ring and a pinacol boronate ester, makes it a highly valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. The pyridazine moiety is a common scaffold in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. The pinacol boronate ester functional group allows for the facile and efficient formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. This guide will delve into the essential physical and spectral properties of this compound, providing insights into its handling, characterization, and strategic application in the synthesis of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its effective use in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 863422-41-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2] |
| Molecular Weight | 206.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥94% | [3][4] |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3] |
Note: Some physical properties such as melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample.
Spectral Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a summary of the expected spectral data based on the analysis of its constituent parts and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pinacol group and the pyridazine ring. The twelve equivalent protons of the four methyl groups on the pinacol moiety should appear as a sharp singlet around δ 1.3 ppm . The protons on the pyridazine ring are expected in the aromatic region, typically between δ 7.0 and 9.5 ppm . The exact chemical shifts and coupling patterns will be influenced by the electronic environment of the pyridazine ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the pinacol and pyridazine carbons. The quaternary carbons of the pinacol group are expected around δ 84 ppm , while the methyl carbons should appear at approximately δ 25 ppm . The carbons of the pyridazine ring will resonate in the downfield region, typically between δ 120 and 160 ppm , with the carbon attached to the boron atom showing a characteristically broader signal.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching from the aromatic pyridazine ring and the aliphatic methyl groups of the pinacol ester.
-
C=N and C=C stretching vibrations from the pyridazine ring.
-
B-O stretching from the boronate ester, typically observed in the 1300-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of 206.05. Fragmentation patterns may show the loss of the pinacol group or fragments of the pyridazine ring.
Synthetic Applications: A Gateway to Novel Pyridazines
The primary utility of this compound lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridazine ring and a variety of sp²-hybridized carbon atoms, such as those in aryl, heteroaryl, and vinyl halides or triflates.
The general workflow for a Suzuki-Miyaura coupling reaction involving this reagent is depicted in the following diagram:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, palladium catalyst, and base. Rationale: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.
-
Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the Schlenk flask via cannula or syringe. Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. Rationale: The aqueous workup removes the inorganic base and salts, while the brine wash helps to break any emulsions.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel. Rationale: Column chromatography is a standard method to isolate the desired product from any remaining starting materials, catalyst residues, and byproducts.
Significance in Drug Discovery and Medicinal Chemistry
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 4-position through Suzuki-Miyaura coupling opens up a vast chemical space for the synthesis of novel drug candidates. Substituted pyridazines have been investigated for a wide array of biological activities, including but not limited to:
-
Anti-inflammatory agents: By targeting key inflammatory mediators.
-
Anticancer therapeutics: Through the inhibition of various kinases and other cellular pathways.
-
Antimicrobial compounds: Exhibiting activity against a range of bacteria and fungi.
The use of this compound allows for the modular and efficient synthesis of libraries of 4-aryl or 4-heteroaryl pyridazines, which can then be screened for biological activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and eye irritation (H317, H319).[3] Therefore, personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its key role as a building block in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to a diverse range of substituted pyridazines. This guide has provided a detailed overview of its physical and spectral properties, a representative experimental protocol for its application, and highlighted its significance in the field of medicinal chemistry. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of this and similar reagents is set to expand further.
References
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Home Sunshine Pharma. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[3][5][6]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. [Link]
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An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, outlines a field-proven synthetic protocol, and explores its strategic applications, particularly in the construction of complex bioactive molecules.
Introduction: The Strategic Importance of Pyridazine Boronic Esters
The pyridazine moiety is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable scaffold in the design of novel therapeutics.[2] When functionalized with a boronic acid pinacol ester, the resulting this compound becomes a versatile reagent for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction's tolerance of a wide range of functional groups and its mild reaction conditions have established it as a cornerstone of modern organic synthesis.[4]
This guide will provide an in-depth examination of the structure, synthesis, and application of this pivotal pyridazine derivative, offering both theoretical understanding and practical, actionable insights for laboratory applications.
Structural Elucidation and Physicochemical Properties
The structure of this compound features a pyridazine ring substituted at the 4-position with a pinacol boronic ester. This combination of an electron-deficient diazine ring and the versatile boronic ester functional group underpins its utility in organic synthesis.
Below is a table summarizing the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2][3] |
| Molar Mass | 206.05 g/mol | [2][3] |
| Appearance | Solid | [5] |
| Predicted Boiling Point | 347.6 ± 15.0 °C | [2][3] |
| Predicted Density | 1.07 ± 0.1 g/cm³ | [2][3] |
| Predicted Flash Point | 164.033 °C | [2][3] |
| CAS Number | 863422-41-7 | [3] |
Synthesis of this compound via Miyaura Borylation
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation reaction.[6] This reaction involves the cross-coupling of a halo-pyridazine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Rationale Behind the Miyaura Borylation Approach
The Miyaura borylation is favored for several key reasons:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which helps to preserve sensitive functional groups on the substrate.
-
High Functional Group Tolerance: This method is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.
-
Atom Economy: While not perfectly atom-economical, it is a significant improvement over older methods that often involved organolithium or Grignard reagents, which have poor functional group tolerance.
-
Product Stability: The resulting pinacol boronic ester is generally stable to air and moisture, allowing for easier handling and purification compared to the corresponding boronic acids.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from 4-chloropyridazine.
Materials:
-
4-Chloropyridazine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-chloropyridazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is around 0.1-0.2 M with respect to the 4-chloropyridazine.
-
Reaction Execution: Stir the reaction mixture at 80-90 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Miyaura borylation of 4-chloropyridazine.
Reaction Mechanism
The catalytic cycle of the Miyaura borylation is generally accepted to proceed through a series of well-defined steps involving the palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-chloropyridazine, forming a Pd(II) intermediate.
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with bis(pinacolato)diboron. The base (potassium acetate) is believed to play a crucial role in activating the diboron reagent.
-
Reductive Elimination: The final step is the reductive elimination of the desired this compound from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Mechanistic Diagram
Caption: Catalytic cycle of the Miyaura borylation reaction.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the pyridazine scaffold into target molecules.
-
Scaffold for Bioactive Molecules: The pyridazine ring is a core component of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] This boronic ester provides a direct route to incorporate this important heterocycle.
-
Bioisosteric Replacement: The pyridazine nucleus can be used as a bioisostere for other aromatic rings, such as benzene or pyridine, to modulate the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and target binding affinity.
-
Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for binding to a biological target. This compound can be used to elaborate initial fragment hits into more potent lead compounds through Suzuki-Miyaura coupling.
Conclusion
This compound is a cornerstone reagent in modern medicinal chemistry, enabling the efficient synthesis of complex molecules containing the pyridazine scaffold. A thorough understanding of its properties, synthesis via the Miyaura borylation, and strategic application in drug discovery is essential for researchers aiming to develop novel therapeutics. The robust and versatile nature of this building block ensures its continued importance in the pharmaceutical and agrochemical industries.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Available from: [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
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stability of pyridazine boronic acid pinacol esters
An In-Depth Technical Guide to the Stability of Pyridazine Boronic Acid Pinacol Esters
For researchers, medicinal chemists, and professionals in drug development, pyridazine boronic acid pinacol esters are invaluable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures integral to many pharmaceutical agents.[1][2][3][4] However, the successful application of these reagents is critically dependent on their stability. Understanding the factors that govern their integrity from storage to reaction is paramount for reproducible and high-yielding synthetic outcomes.
This guide provides a comprehensive overview of the stability of pyridazine boronic acid pinacol esters, detailing the chemical principles that govern their degradation, offering field-proven protocols for their handling and storage, and presenting methodologies for assessing their stability.
Boronic acid pinacol esters have largely superseded their corresponding free boronic acids in organic synthesis due to a significant enhancement in stability.[5] The pinacol group acts as a protecting group for the inherently reactive boronic acid moiety. This structural feature shields the Lewis acidic boron atom, rendering the molecule more resistant to decomposition by moisture and air.[5][6] This increased stability translates to practical advantages, including a longer shelf-life and the feasibility of purification via standard techniques like silica gel chromatography.[5]
However, this stability is not absolute. The formation of the pinacol ester is an equilibrium process, and the ester can be susceptible to various degradation pathways, primarily hydrolysis.[7][8]
Core Stability Considerations and Degradation Pathways
The stability of a pyridazine boronic acid pinacol ester is not an intrinsic, singular property but rather a function of its environment. Several factors, including pH, solvent, temperature, and the presence of other reagents, can influence its rate of decomposition.
Hydrolytic Instability: The Primary Degradation Route
The most common degradation pathway for boronic acid pinacol esters is hydrolysis. This is a reversible reaction where the ester reacts with water to yield the corresponding pyridazine boronic acid and pinacol.[8]
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A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Introduction
In the landscape of modern drug discovery and materials science, pyridazine-containing compounds are of significant interest due to their diverse pharmacological activities and applications as ligands in catalysis.[1] The conjugation of a pyridazine moiety with a boronate ester, such as in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, yields a versatile building block, particularly for palladium-catalyzed cross-coupling reactions. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
Molecular Structure and NMR Labeling
To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of this compound are systematically labeled as shown in the diagram below.
Figure 1. Molecular structure and atom labeling for this compound.
Experimental Considerations for NMR Data Acquisition
The quality of NMR data is critically dependent on the experimental setup. For a compound like this compound, the following considerations are key:
-
Solvent Selection: The choice of solvent can significantly influence chemical shifts, particularly for heteroaromatic systems where solvent-solute interactions can alter the electronic environment of the nuclei.[2][3] Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility or to investigate hydrogen bonding effects, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) may be employed.[4][5] It is crucial to report the solvent used, as chemical shift values are solvent-dependent.[2]
-
Instrument Frequency: Higher field NMR spectrometers (e.g., 400 MHz and above) are advantageous as they provide better signal dispersion, which is particularly useful for resolving complex multiplets in the aromatic region.
-
Quadrupolar Effects of Boron: Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). Both are quadrupolar nuclei, which can lead to rapid relaxation and, consequently, broadening of the signals of both the boron atom itself and any directly attached carbon atoms.[6][7][8] This effect is more pronounced for ¹⁰B due to its larger quadrupole moment.[6] The ¹¹B nucleus is generally preferred for direct observation due to its higher natural abundance and smaller quadrupole moment.[8] The quadrupolar broadening can sometimes make the C4 signal in the ¹³C NMR spectrum difficult to observe or appear as a broad, low-intensity peak.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic effects of the pyridazine ring and the boronate ester group.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H6 | ~9.2 - 9.4 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5-6, ⁴J(H6-H3) ≈ 1-2 | H6 is deshielded due to its position adjacent to two electronegative nitrogen atoms. The splitting pattern arises from coupling to H5 and a smaller long-range coupling to H3.[9][10] |
| H3 | ~9.0 - 9.2 | Doublet (d) | ⁴J(H3-H5) ≈ 2-3 | H3 is also significantly deshielded by the adjacent nitrogen atom. It is expected to appear as a doublet due to coupling with H5. |
| H5 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6, ⁴J(H5-H3) ≈ 2-3 | H5 is generally the most upfield of the pyridazine protons. Its multiplicity is a result of coupling to both H6 and H3.[9] |
| -CH₃ (Pinacol) | ~1.3 - 1.4 | Singlet (s) | N/A | The twelve methyl protons of the pinacol group are chemically equivalent and are expected to appear as a sharp singlet in a region typical for methyl groups on a dioxaborolane ring.[11][12][13] |
Detailed Analysis of the ¹H NMR Spectrum:
The aromatic region of the spectrum is expected to be the most informative. The chemical shifts of pyridazine protons are known to be significantly downfield due to the electron-withdrawing nature of the two nitrogen atoms.[10][14] For unsubstituted pyridazine in CDCl₃, the protons at the 3 and 6 positions appear at approximately 9.21 ppm, while the protons at the 4 and 5 positions are found around 7.51 ppm.[9]
In this compound, the boronate ester at the C4 position will influence the chemical shifts of the remaining pyridazine protons. The pinacol boronate group is known to have a deshielding effect on ortho protons in arylboronates.[15][16] Therefore, H3 and H5 are expected to be shifted downfield compared to their positions in unsubstituted pyridazine. H6, being furthest from the substituent, will likely experience the least perturbation.
The coupling constants are expected to follow the typical pattern for pyridazines, with ortho coupling (³J) being larger than meta (⁴J) and para (⁵J) couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information for the structural confirmation. The chemical shifts are predicted based on data for pyridazine and pinacol arylboronates.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C3, C6 | ~150 - 155 | These carbons are adjacent to nitrogen atoms and are therefore significantly deshielded. Their exact chemical shifts will be influenced by the substituent at C4.[17][18][19] |
| C5 | ~125 - 130 | The chemical shift of C5 is expected to be in a typical aromatic region, influenced by the adjacent nitrogen and the boronate-substituted carbon. |
| C4 | ~130 - 135 (potentially broad) | The carbon atom directly attached to the boron (ipso-carbon) is often difficult to assign definitively due to quadrupolar broadening from the boron nucleus.[6] Its signal may be broad and of low intensity.[7] |
| C7, C8 (Pinacol) | ~84 - 85 | The quaternary carbons of the dioxaborolane ring typically appear in this region.[20][21] |
| -CH₃ (Pinacol) | ~24 - 25 | The methyl carbons of the pinacol group will give rise to a single, intense signal.[20][21] |
Detailed Analysis of the ¹³C NMR Spectrum:
The carbon atoms of the pyridazine ring will exhibit a range of chemical shifts. In unsubstituted pyridazine, the carbons adjacent to the nitrogen atoms (C3 and C6) are the most deshielded, appearing around 150.3 ppm, while C4 and C5 are found at approximately 126.7 ppm in DMSO-d₆.[22] The introduction of the boronate ester at C4 will cause a downfield shift for C4 itself and will also influence the chemical shifts of the other ring carbons.[15][16]
As mentioned, the signal for C4 may be significantly broadened due to the quadrupolar relaxation of the attached boron atom, a phenomenon that is well-documented for organoboron compounds.[6][7] This can make its detection challenging, especially in spectra with a low signal-to-noise ratio.
The signals for the pinacol group are highly characteristic. The two quaternary carbons (C7 and C8) bonded to the oxygen atoms will appear around 84-85 ppm, and the four equivalent methyl carbons (C9, C10, C11, and C12) will produce a strong signal around 24-25 ppm.[20][21]
Advanced NMR Experiments
For an unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is highly recommended.
Figure 2. Recommended NMR workflow for the complete structural assignment of this compound.
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling network between the protons, confirming the connectivity between H3, H5, and H6 on the pyridazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This will definitively link H3 to C3, H5 to C5, and H6 to C6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for assigning the quaternary carbons and confirming the overall structure. Correlations are observed between protons and carbons that are two or three bonds away. For instance, H3 should show correlations to C4 and C5, while the methyl protons of the pinacol group should show correlations to C7 and C8.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct and interpretable patterns. The pyridazine protons will be found in the downfield aromatic region with characteristic coupling patterns, while the pinacolborane group will give rise to two intense singlets in the upfield region of the ¹H and ¹³C spectra, respectively. While the direct observation of the carbon atom attached to boron may be complicated by quadrupolar broadening, a comprehensive analysis utilizing a combination of 1D and 2D NMR techniques will enable a full and unambiguous structural elucidation. This guide provides a robust framework for researchers to interpret the NMR data of this important synthetic building block and related heterocyclic boronate esters.
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Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Katritzky, A. R., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]
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Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Semantic Scholar. Retrieved from [Link]
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Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued). Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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mass spectrometry of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
An In-Depth Technical Guide to the Mass Spectrometry of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key building block in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this compound.
Introduction: The Significance of this compound
This compound, also known as pyridazine-4-boronic acid pinacol ester, is a heterocyclic organic compound with the molecular formula C10H15BN2O2 and a molar mass of 206.05 g/mol .[1][2] It serves as a crucial intermediate in a variety of chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pyridazine moiety is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[3][4]
Given its role in the synthesis of potentially therapeutic agents, the unambiguous characterization of this compound and its reaction products is paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. However, the presence of the boronic ester functionality introduces specific challenges that necessitate a tailored analytical approach.[5][6][7] This guide will delineate the optimal strategies for the successful mass spectrometric analysis of this important synthetic building block.
Experimental Strategy: A Self-Validating Approach to Mass Spectrometric Analysis
The analysis of boronic acid derivatives by mass spectrometry can be complicated by their propensity to undergo dehydration or form boroxine trimers.[5][6] Therefore, a robust and self-validating experimental protocol is essential. Electrospray ionization (ESI) is the preferred ionization technique for organic boron compounds due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion.[8][9]
Sample Preparation and Liquid Chromatography
Careful consideration of the solvent system is critical to prevent the hydrolysis of the pinacol boronate ester to the corresponding boronic acid.[7]
Protocol for Sample Preparation and LC-MS Analysis:
-
Solvent Selection: Prepare stock solutions of this compound in a non-aqueous, aprotic solvent such as acetonitrile or dichloromethane to minimize hydrolysis.[7]
-
Mobile Phase Composition: For liquid chromatography-mass spectrometry (LC-MS) analysis, a mobile phase consisting of 10 mM ammonium acetate in acetonitrile and water is recommended for the analysis of a broad range of boronic acids.[10] A gradient elution on a C18 reversed-phase column will provide good separation and retention.
-
Analyte Concentration: The typical concentration range for ESI-MS is 10⁻⁶ to 10⁻⁴ M. It is crucial to avoid excessively high concentrations, which can lead to the formation of clusters and crystallization.
Mass Spectrometry Instrumentation and Parameters
The choice of mass spectrometer and the optimization of its parameters are key to obtaining high-quality data.
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8] The pyridazine nitrogen atoms are basic and readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended to obtain accurate mass measurements and resolve isotopic patterns.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) is employed to induce fragmentation and obtain structural information.
Optimized ESI-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The pyridazine ring contains basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the analyte ions. |
| Drying Gas Temp. | 300 - 350 °C | Aids in solvent evaporation without inducing thermal degradation. |
| Nebulizer Pressure | 30 - 40 psi | Ensures the formation of a fine aerosol for efficient ionization. |
| Collision Energy (for MS/MS) | 10 - 40 eV | A range of collision energies should be tested to obtain optimal fragmentation. |
Data Interpretation: From Molecular Ion to Fragmentation Pathways
A thorough understanding of the expected mass spectrum and fragmentation patterns is crucial for the confident identification of this compound.
The Molecular Ion and Isotopic Pattern
Under positive mode ESI, the compound will be detected as the protonated molecular ion, [M+H]⁺, at an m/z of 207.12. Due to the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), a characteristic isotopic pattern will be observed, with the [M+H]⁺ peak corresponding to the ¹¹B isotope being the most abundant.[6]
| Ion | Chemical Formula | Calculated m/z (¹⁰B) | Calculated m/z (¹¹B) |
| [M+H]⁺ | C₁₀H₁₆B¹⁰N₂O₂ | 207.12 | C₁₀H₁₆B¹¹N₂O₂ |
Proposed Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the protonated molecular ion will induce fragmentation, providing valuable structural information. The fragmentation of pyridazine and related heterocyclic compounds often involves ring cleavage and the loss of small neutral molecules.[11][12] For the pinacol boronate ester, fragmentation is also expected to occur at the C-B bond and within the dioxaborolane ring.
Key Fragmentation Reactions:
-
Loss of the Pinacol Group: A primary fragmentation pathway is the cleavage of the C-B bond, leading to the loss of the pinacol group (C₆H₁₂O₂) as a neutral molecule.
-
Fragmentation of the Pyridazine Ring: Following the initial loss or rearrangement, the pyridazine ring can undergo fragmentation, typically involving the loss of N₂, HCN, or C₂H₂.[12]
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.
Visualizing the Fragmentation Workflow
Caption: General workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Diagram
Caption: Proposed major fragmentation pathways for protonated this compound.
Conclusion: A Roadmap for Confident Characterization
The mass spectrometric analysis of this compound requires a nuanced approach that accounts for the specific chemical properties of the boronic ester and the pyridazine core. By employing electrospray ionization, optimizing instrumental parameters, and understanding the characteristic fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The methodologies and insights provided in this guide serve as a robust framework for the routine analysis and in-depth structural elucidation of this compound, ultimately supporting the advancement of synthetic chemistry and drug discovery programs.
References
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Mass spectrometric analysis for organic boron compounds. (n.d.). ResearchGate. Retrieved from [Link]
- I. D. Petsalakis, G. Theodorakopoulos, M. J. S. F. T. D. C. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. Journal of Physics B: Atomic, Molecular and Optical Physics, 51(24), 245202.
-
pyridazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. (2024, April 9). ChemBK. Retrieved from [Link]
- F. F. da Silva, et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307.
- M. M. M. F. Choi, et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3468–3475.
- S. M. A. H. A. S. A. G. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587–7594.
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M. M. M. F. Choi, et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Retrieved from [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(21), 6069.
- I. R. McKinley. (1972). Synthesis and mass spectrometry of phenylboronate esters of polyhydric alcohols. Royal Holloway, University of London.
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M. A. P. J. H. S. J. C. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]
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Chemical Properties of Pyridazine (CAS 289-80-5). (n.d.). Cheméo. Retrieved from [Link]
- T. A. T. S. K. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
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This compound AG004QVV. (n.d.). Angene Chemical. Retrieved from [Link]
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Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]
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Pyridazine. (n.d.). In Wikipedia. Retrieved from [Link]
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A Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: Commercial Availability, Handling, and Application in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Pyridazine Boronic Esters in Drug Discovery
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, celebrated for its mild conditions, broad functional group tolerance, and the general stability of its organoboron reagents.[1][2][3] Among the vast array of available building blocks, heteroaromatic boronic acids and their esters are of particular importance, as they provide access to novel chemical matter with desirable physicochemical and pharmacological properties.
This technical guide focuses on a specific, high-value building block: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS Number 863422-41-7). This pinacol boronate ester of pyridazine-4-boronic acid is an increasingly utilized reagent for the introduction of the pyridazine moiety into complex molecules. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds.[4] The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store, thereby ensuring reproducibility in synthetic campaigns.[5]
This guide will provide an in-depth overview of the commercial availability of this reagent, its proper handling and storage, and a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction, including a discussion of the mechanistic rationale behind the experimental choices.
Commercial Availability and Typical Specifications
This compound is readily available from a variety of chemical suppliers. Researchers and procurement managers can source this reagent in quantities ranging from milligrams for initial screening to kilograms for scale-up operations. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number (Example) | Purity (Typical) | Pack Sizes (Examples) |
| Sigma-Aldrich | Not explicitly found, but similar structures are available. | ≥95% | 1 g, 5 g |
| BLD Pharmatech | BD165592 | 94%[6] | 1 g, 5 g, 10 g, 25 g |
| Alchem Pharmtech | Y-44662[7] | ≥95% | Custom synthesis |
| Capot Chemical | 18526[8] | ≥97% | 1 g, 5 g, 25 g |
| Chem-Impex | Not explicitly found, but related compounds are offered. | ≥97% | 250 mg, 1 g, 5 g |
Note: This table is not exhaustive and is intended to provide a representative sample of commercial sources. Purity and available pack sizes may vary. It is recommended to consult the supplier's certificate of analysis for lot-specific data.
Handling, Storage, and Safety Considerations
As with all organoboron reagents, proper handling and storage of this compound are crucial to maintain its integrity and ensure safe laboratory practice.
Storage:
-
Temperature: Store in a freezer, under -20°C, in a tightly sealed container.
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Light: Protect from light.
Handling:
-
This compound is typically a solid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Safety:
-
Hazard Statements: May cause skin irritation and serious eye irritation. May cause an allergic skin reaction.[9]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8]
Application in Suzuki-Miyaura Cross-Coupling: A Representative Protocol and Mechanistic Insights
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The following protocol is a representative example for the coupling of this reagent with an aryl bromide.
Experimental Protocol: Synthesis of 4-Arylpyridazine
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., 2 M aqueous sodium carbonate [Na₂CO₃], 3.0 equiv)
-
Solvent (e.g., 1,2-Dimethoxyethane [DME] and water, typically in a 4:1 to 10:1 ratio)[3]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or resealable tube under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (5 mol%).
-
Solvent and Base Addition: Add the DME, followed by the aqueous sodium carbonate solution.
-
Degassing (Optional but Recommended): For sensitive substrates or to ensure optimal catalyst activity, the reaction mixture can be degassed by three cycles of vacuum/backfill with the inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices
-
The Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction.[3] Pd(PPh₃)₄ is a common choice as it is a source of Pd(0) and comes with the necessary phosphine ligands.[3] The choice of ligand can be critical, and for challenging couplings, more sophisticated phosphine ligands may be required to promote efficient oxidative addition and reductive elimination.[10]
-
The Base: The base plays a crucial role in the catalytic cycle. It activates the boronic ester, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[2] Sodium carbonate is a widely used, effective, and economical base for this purpose.[1]
-
The Solvent System: A mixture of an organic solvent (like DME or dioxane) and water is often employed.[1][3] The organic solvent solubilizes the organic reagents, while the water dissolves the inorganic base. While the exact role of water is debated, it is believed to facilitate the formation of a key intermediate in the transmetalation step.[3]
-
Excess Boronic Ester: A slight excess of the boronic ester is often used to ensure complete consumption of the potentially more valuable aryl halide.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic ester (in this case, the pyridazine moiety) is transferred to the palladium center, displacing the halide. Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of pyridazine-containing compounds. Its enhanced stability over the corresponding boronic acid makes it an attractive choice for drug discovery and development programs. By understanding its handling requirements and the mechanistic principles of its application in the Suzuki-Miyaura reaction, researchers can effectively incorporate this versatile reagent into their synthetic strategies to access novel and potentially bioactive molecules.
References
- Capot Chemical. (2013, November 4). MSDS of this compound.
- Stojalnikova, V., Webster, S. J., Liu, K., & Fletcher, S. P. (2024, February). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems.
- BLDpharm. BD165592[863422-41-7]this compound - Bulk Product Details.
- Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Fisher Scientific. Safety Data Sheet.
- Fisher Scientific. (2024, February 12). Safety Data Sheet.
- National Institutes of Health.
- National Institutes of Health. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
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ResearchGate. (2025, October 13). 4,4′-([8][9][12]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline).
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An In-depth Technical Guide to the Safety and Handling of Pyridazine Boronic Esters
Abstract
Pyridazine boronic esters are indispensable reagents in modern medicinal chemistry and materials science, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The pyridazine motif is a privileged scaffold, present in numerous biologically active compounds and approved pharmaceuticals.[2][3] However, the unique electronic properties of the pyridazine ring, combined with the inherent reactivity of the boronic ester functional group, necessitate a nuanced and thorough understanding of their associated handling requirements and safety considerations. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles for the safe handling, storage, and disposal of pyridazine boronic esters, grounded in an understanding of their chemical reactivity and potential hazards.
Introduction: The Dual Nature of Pyridazine Boronic Esters
The utility of pyridazine boronic esters stems from their ability to act as stable, yet reactive, synthons for the introduction of the pyridazine heterocycle into complex molecules.[4] The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic landscape, characterized by a high dipole moment and weak basicity.[2] This influences not only the biological activity of the final products but also the stability and reactivity of the boronic ester intermediates themselves.
While boronic esters, particularly pinacol esters (Bpin), are generally considered more stable alternatives to their corresponding boronic acids, they are not without liabilities.[5] They are susceptible to hydrolysis, protodeboronation, and oxidation, which can compromise reaction yields and purity.[5] The electron-deficient nature of the pyridazine ring can further influence these degradation pathways. Therefore, a proactive and informed approach to safety and handling is paramount.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new pyridazine boronic ester is handled. This involves consulting the Safety Data Sheet (SDS) and understanding the specific hazards associated with both the pyridazine core and the boronic ester functionality.
Chemical Reactivity and Stability
-
Hydrolytic Instability: The primary degradation pathway for boronic esters is hydrolysis, which cleaves the C-B bond to form the corresponding boronic acid and diol (e.g., pinacol).[6][7] This reaction is often catalyzed by the presence of moisture, acid, or base.[8] The rate of hydrolysis is influenced by steric hindrance around the boron atom; bulkier esters (e.g., neopentyl glycol) tend to be more stable.[5][9] For pyridazine boronic esters, this instability can be problematic, as it consumes the active reagent and complicates stoichiometry.
-
Protodeboronation: This is a significant side reaction, particularly for heteroaromatic boronic acids and esters where the boron moiety is at a position susceptible to protonation, such as the 2-position of a pyridine or pyridazine ring. This process replaces the boronic ester group with a hydrogen atom, leading to a common and often difficult-to-remove impurity.[10]
-
Air and Oxidative Sensitivity: While many boronic esters are stable enough for benchtop manipulation, some can be sensitive to air and oxidation.[5] This is particularly true during their synthesis, which often involves air-sensitive organometallic intermediates (e.g., Grignard or organolithium reagents).[10] Handling under an inert atmosphere (e.g., nitrogen or argon) is a critical preventative measure.[11][12]
Workflow for Assessing a New Pyridazine Boronic Ester
Caption: A logical workflow for assessing risks before handling a new pyridazine boronic ester.
Toxicological Hazards
The toxicological profile of a pyridazine boronic ester is largely dictated by the parent pyridazine heterocycle. Pyridazine derivatives exhibit a wide spectrum of biological activities, which is advantageous for drug discovery but also implies potential toxicity.[13][14]
-
General Toxicity: Many pyridazine-containing compounds are biologically active and may be toxic.[15][16] Safety Data Sheets often indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[17][18][19]
-
Metabolism: In biological systems, boronic esters can hydrolyze to boronic acids. Boronic acids can interact with diols, including biologically relevant sugars and proteins. While many simple boronic acids have low toxicity, the overall toxicity will be influenced by the pyridazine scaffold.
-
Handling Precautions: Due to potential toxicity, direct contact should always be avoided. Assume any novel pyridazine boronic ester is hazardous and handle it with appropriate precautions until data proves otherwise.[20]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain reagent integrity and ensure operator safety.
Personal Protective Equipment (PPE)
A baseline of PPE is mandatory when handling any chemical, with specific upgrades for pyridazine boronic esters.[21][22]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be used when handling larger quantities or if there is a splash risk.[23] | Protects against splashes of solvents or powders which can cause serious eye damage.[24] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Consider double-gloving. | Prevents skin contact. Nitrile offers good protection against a range of organic solvents.[25] Gloves should be inspected before use and changed immediately if contaminated or torn.[26] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from spills and is a critical barrier in case of fire.[20] |
| Respiratory | Use in a certified chemical fume hood is mandatory. For highly potent or dusty materials, a respirator may be required. | Prevents inhalation of fine powders or vapors.[21] |
Table 1. Recommended Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of pyridazine boronic esters, including weighing, transferring, and setting up reactions, must be performed in a properly functioning chemical fume hood.[22][27] This provides essential protection from inhalation of dusts and vapors.
-
Inert Atmosphere: For particularly sensitive esters or when performing reactions that are intolerant to moisture (e.g., syntheses using organometallics), a glovebox or Schlenk line is required to maintain an inert nitrogen or argon atmosphere.[11][12] This prevents hydrolysis and other degradation pathways.
Storage
Proper storage is crucial for preserving the chemical integrity of pyridazine boronic esters.
-
Containers: Store in tightly sealed containers, preferably from the original supplier. The cap should have a chemically resistant liner (e.g., PTFE).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). For long-term storage, sealing the container with paraffin film can provide an extra barrier against atmospheric moisture.
-
Temperature: Many boronic esters are best stored refrigerated to slow potential degradation.[17][18] Always allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
-
Segregation: Store away from strong acids, bases, and oxidizing agents.[22][24]
Synthesis and Reaction Safety
The synthesis of pyridazine boronic esters often involves the Miyaura borylation reaction, which couples a pyridazinyl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst.[28][29]
Miyaura Borylation Protocol: Safety-Focused Steps
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., >120 °C overnight) and cooled under a stream of inert gas to remove adsorbed moisture.[11]
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use septa and needles for liquid transfers.[11]
-
Reagent Addition:
-
Charge the flask with the pyridazinyl halide, B₂pin₂, palladium catalyst (e.g., Pd(dppf)Cl₂), and a flame-dried base (e.g., potassium acetate).[10][28]
-
Causality: Using a pre-dried base is critical, as any moisture can begin to hydrolyze the product as it forms.
-
Degas the solvent (e.g., dioxane, THF) by sparging with argon or using freeze-pump-thaw cycles before adding it to the reaction flask via cannula or syringe.[10]
-
-
Heating: Heat the reaction using a heating mantle with a temperature controller and a sand or oil bath for even heat distribution. Conduct the reaction behind a blast shield.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and quenching them into a vial containing a suitable solvent (e.g., acetonitrile) for analysis by LC-MS or GC-MS.[30]
Diagram of Boronic Ester Hydrolysis
Caption: The degradation of a pinacol boronate ester in the presence of water.
Reaction Quenching and Waste Disposal
Quenching Procedures
Quenching is the process of deactivating any remaining reactive species at the end of a reaction.[31]
-
Standard Quench: For many cross-coupling reactions, the quench involves slowly adding water or a saturated aqueous solution (e.g., NH₄Cl) to the cooled reaction mixture.[31] This should be done cautiously, especially if reactive metals or bases are present.
-
Exothermic Quenches: Be aware that quenching can be exothermic. Always cool the reaction mixture in an ice bath before adding the quenching agent dropwise.[31]
-
Boronic Acid Quenchers: In some applications, boronic acids are used as sensors, and specific diol-appended quenchers are used to form boronate esters, which can be monitored spectroscopically.[32][33]
Waste Management
Proper chemical waste disposal is a critical component of laboratory safety.[22]
-
Segregation: Boron-containing waste should be segregated into its own labeled container. Do not mix it with incompatible waste streams.
-
Aqueous Waste: Aqueous layers from the workup will contain boric acid and other salts. Neutralize the pH if necessary before transferring to the appropriate aqueous waste container.
-
Organic Waste: Organic solvents containing residual palladium catalyst, ligands, and boron species should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.
-
Solid Waste: Contaminated consumables like silica gel, filter paper, and gloves should be placed in a labeled solid waste container.
-
Disposal Regulations: All waste must be disposed of following institutional and local environmental regulations.[34][35][36] Never pour chemical waste down the drain.[37]
Flowchart for Chemical Waste Disposal
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reactivity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
An In-Depth Technical Guide to the Reactivity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity and application of this compound, a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core principles governing its utility, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.
Introduction: The Strategic Value of the Pyridazine Moiety
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2] The ability to functionalize this heterocycle with precision is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This compound emerges as a key building block in this context. It marries the desirable pyridazine core with a boronic acid pinacol ester, a functional group renowned for its stability, ease of handling, and exceptional performance in palladium-catalyzed cross-coupling reactions.[3] This reagent provides a direct and reliable route to introduce the 4-pyridazinyl moiety onto a wide array of molecular frameworks.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most robust methods for forming carbon-carbon bonds, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. The process, catalyzed by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide or triflate (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is typically I > Br > Cl.
-
Transmetalation: This is the crucial step involving our pyridazine boronic ester. A base activates the boronic ester to form a more nucleophilic boronate complex. This complex then transfers the pyridazinyl group to the palladium center, displacing the halide and forming a new organopalladium(II) species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
A successful coupling reaction depends on the judicious selection of several components. The choices are not arbitrary but are based on established mechanistic principles to maximize yield and minimize side reactions like hydrodehalogenation or homocoupling.[1]
-
Palladium Catalyst/Ligand System:
-
Rationale: The choice of catalyst and its associated ligands is critical. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for simple substrates, modern, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) dramatically improve reaction scope and efficiency.[4] These ligands accelerate both the oxidative addition and reductive elimination steps and stabilize the palladium center, preventing decomposition and increasing catalyst turnover. Pre-formed catalysts, or "precatalysts," are often used for their superior stability and ease of handling.
-
Field Insight: For heteroaromatic substrates like pyridazine, which can coordinate to and inhibit the catalyst, using a higher ligand-to-palladium ratio or employing specialized Buchwald-type ligands is often beneficial.
-
-
Base:
-
Rationale: The base is not merely a pH adjuster; it is a stoichiometric reagent essential for the transmetalation step. It reacts with the boronic ester to form an anionic "ate" complex, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.
-
Common Choices: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice depends on the substrate's sensitivity to basicity. Potassium phosphate is a moderately strong base that is often effective when others fail, particularly with less reactive chloro-aromatics.
-
-
Solvent System:
-
Rationale: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Aprotic polar solvents are common.
-
Common Choices: Mixtures of solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene with water are standard.[1] The aqueous phase is crucial for dissolving the inorganic base, facilitating its interaction with the organoboron species.
-
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Reaction Workflow
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can interfere with the catalyst.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture. The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and considerations for coupling this compound with various partners.
| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Causality & Notes |
| Electron-rich Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | High | Standard conditions are often sufficient. The electron-donating group on the aryl bromide facilitates oxidative addition. |
| Electron-poor Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Good-High | Electron-withdrawing groups can make oxidative addition more challenging, but the reaction is generally robust. |
| Sterically Hindered Aryl Bromide | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 100-110 | Moderate-Good | Bulky ligands like XPhos are essential to facilitate coupling at hindered positions. A stronger base and higher temperature may be required. |
| Heteroaryl Chloride | RuPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 100 | Moderate | Aryl chlorides are less reactive. Advanced generation catalysts and a strong base like cesium carbonate are often necessary. |
Handling and Storage
This compound is a solid that is generally stable to air and moisture, a key advantage over the corresponding boronic acid. However, for long-term storage and to ensure consistent reactivity, it is best kept in a dark place, under an inert atmosphere, and refrigerated.[5]
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex molecules containing a 4-substituted pyridazine core. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a robust and predictable transformation. By understanding the underlying mechanism and the rationale behind the selection of catalysts, bases, and solvents, researchers can effectively leverage this building block to accelerate discovery programs in medicinal chemistry and materials science.
References
-
ResearchGate. (2025). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-.... Retrieved from [Link]
-
ChemBK. (2024). pyridazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
-
Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
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Methodological & Application
Suzuki-Miyaura coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
An Application Guide to Suzuki-Miyaura Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Abstract
The pyridazine motif is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that can enhance drug-target interactions, improve aqueous solubility, and reduce off-target effects.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, enabling the integration of such heterocyclic systems into complex molecules.[2][3] This guide provides a detailed technical overview and actionable protocols for the application of this compound, also known as pyridazine-4-boronic acid pinacol ester, in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, discuss optimization strategies, and provide troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction: The Value of the Pyridazine Moiety
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is increasingly utilized in drug discovery.[1][4] Its distinct properties, such as a high dipole moment, capacity for dual hydrogen bonding, and its role as a bioisostere for other aromatic rings, make it a valuable component in designing novel therapeutics.[1] Molecules incorporating the pyridazine ring have shown a wide range of biological activities, including applications as kinase inhibitors, anticancer agents, and treatments for inflammatory diseases.[4][5][6]
The Suzuki-Miyaura reaction provides an efficient pathway to synthesize functionalized pyridazines by coupling a pyridazine-boron species with various organic halides or triflates.[2][3][7] The featured reagent, this compound, is a stable, easy-to-handle pinacol boronate ester, making it an ideal coupling partner for late-stage functionalization in complex synthesis projects.[8][9]
Reagent Profile: this compound
Understanding the properties of the key reagent is fundamental to successful application.
| Property | Value | Reference |
| CAS Number | 863422-41-7 | [10] |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [10][11] |
| Molecular Weight | 206.05 g/mol | [10][11] |
| Appearance | Colorless to white solid | [10] |
| Boiling Point | ~347.6 °C at 760 mmHg | [10][11] |
| Stability | Generally stable under standard conditions. Pinacol esters offer enhanced stability against protodeboronation compared to the corresponding boronic acids.[8] |
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from moisture and strong oxidizing agents.
-
While more stable than boronic acids, prolonged exposure to aqueous or acidic/basic conditions can lead to hydrolysis or degradation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.[3][7]
-
Transmetalation: The organic group from the pyridazine boronate ester is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronate ester to form a more nucleophilic "ate" complex.[3][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: General Procedure
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization is often necessary for specific substrates.
Caption: Fig. 2: General Experimental Workflow
Materials & Reagents
| Reagent | M.W. | Equiv. | Amount (for 0.5 mmol scale) | Purpose |
| Aryl Bromide (Ar-Br) | - | 1.0 | 0.5 mmol | Electrophile |
| 4-(...)-pyridazine | 206.05 | 1.1-1.5 | 113-155 mg | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 29 mg | Catalyst Precursor |
| K₂CO₃ (anhydrous) | 138.21 | 2.0-3.0 | 138-207 mg | Base |
| 1,4-Dioxane | 88.11 | - | 4 mL | Solvent |
| Water | 18.02 | - | 1 mL | Co-solvent/Base Solubilizer |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask. The use of an aqueous co-solvent is common and often beneficial for dissolving the inorganic base.[7]
-
Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl bromide) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization of Reaction Conditions
The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, often hinges on careful optimization. The Lewis basic nitrogen atoms in the pyridazine ring can potentially coordinate to and inhibit the palladium catalyst.[14] Therefore, the choice of catalyst, ligand, base, and solvent is crucial.
Table of Optimization Parameters
| Parameter | Common Options | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Palladacycles | Pd(PPh₃)₄ is a reliable starting point.[7] For more challenging couplings (e.g., with aryl chlorides), more active catalysts formed from Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) may be required.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic ester for transmetalation.[13] Cs₂CO₃ and K₃PO₄ are stronger bases and can be effective in difficult couplings. KF is a milder option suitable for base-sensitive functional groups.[13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | The solvent system must solubilize the reagents and facilitate the reaction. Anhydrous conditions with a soluble organic base like TMSOK have been shown to be effective for challenging heteroaryl couplings.[14] |
| Temperature | Room Temp to 120 °C | Higher temperatures accelerate the reaction but can also lead to side reactions like protodeboronation, where the boronic ester is replaced by a hydrogen atom.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Catalyst inhibition by pyridazine nitrogen. | 1. Ensure thorough degassing; use a fresh bottle of catalyst.2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).3. Use a catalyst system with bulky ligands (e.g., Pd₂(dba)₃/XPhos) to prevent substrate inhibition. |
| Protodeboronation | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and freshly dried base. Consider anhydrous conditions.[14]2. Monitor the reaction closely and stop it once the starting material is consumed. Try a lower temperature. |
| Homocoupling of Boronic Ester | Oxygen contamination in the reaction mixture. | Improve degassing procedure. Add a small amount of a phosphine ligand which can suppress this side reaction. |
| Difficult Purification | Residual palladium catalyst in the product. | Pass the crude product through a short plug of Celite or use a palladium scavenger resin before final chromatography. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and can cause severe skin and eye irritation. Avoid direct contact.
-
Pressure: Heating sealed vessels can generate pressure. Use appropriate glassware (e.g., microwave vials or pressure tubes) and a blast shield.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Abdel-Maksoud, M. S., et al. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. [Link]
-
Li, Y., et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]
-
Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
-
Raposo, M. M. M., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]
-
Shields, J. D., et al. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science (RSC Publishing). [Link]
-
Nykaza, T. V., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Altenhoff, A. P., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Valente, C., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Molnár, J. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Pteridines. [Link]
-
Request PDF. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Raposo, M. M. M., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
ChemBK. Pyridazine-3-boronic acid pinacol ester. [Link]
-
Nagy, T. Z., et al. Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one... ResearchGate. [Link]
-
Nagy, T. Z., et al. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI. [Link]
-
ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
Chemsrc. pyridazine-4-boronic acid pinacol ester | CAS#:863422-41-7. [Link]
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- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. thieme-connect.com [thieme-connect.com]
Application Note & Protocols: Strategic Synthesis of Substituted Pyridazines via Suzuki-Miyaura Cross-Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Abstract
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The efficient and modular synthesis of substituted pyridazines is therefore a critical objective for drug discovery and development programs. This guide details the strategic application of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine as a key building block for the synthesis of diverse 4-aryl- and 4-heteroarylpyridazines via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide an in-depth analysis of the reaction mechanism, a validated, step-by-step protocol for general use, and guidance on parameter optimization to empower researchers in this field.
The Strategic Advantage of 4-Pyridazine Boronate Ester
This compound is a stable, crystalline solid that serves as a versatile and efficient coupling partner in Suzuki-Miyaura reactions.[4][5] The pinacolboronate ester functionality offers several advantages over the corresponding boronic acid:
-
Enhanced Stability: Boronic esters are generally more stable and less prone to protodeboronation, ensuring a longer shelf life and consistent reactivity.[6]
-
Controlled Reactivity: The use of the ester allows for anhydrous reaction conditions, which can be beneficial for sensitive substrates and can lead to faster reaction times.[6][7]
-
Purification: The non-polar nature of the pinacol group often facilitates purification of the final product.
This reagent acts as a pyridazinyl nucleophile equivalent after activation, enabling the formation of a C-C bond at the C4 position of the pyridazine ring, a common strategy in the synthesis of complex, biologically active molecules.[8][9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of reagents.[10] The reaction facilitates the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, forming a new Pd(II)-Ar-Ar' species and displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The coupled product (Ar-Ar') is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Synthesis of 4-Arylpyridazines
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure substituted pyridazine.
Key Parameter Optimization: The "Why" Behind the Choices
Achieving high yields and purity often requires fine-tuning the reaction conditions. The choice of catalyst, base, and solvent system is critical.
-
Catalyst Selection:
-
Pd(dppf)Cl₂: An excellent general-purpose catalyst. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition step and stabilizes the palladium center, often preventing β-hydride elimination and leading to higher yields.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is also effective but can be more sensitive to air and may require higher temperatures. It is sometimes preferred for less sterically hindered substrates.
-
-
Base Selection:
-
K₂CO₃ / Na₂CO₃: These are common, cost-effective inorganic bases sufficient for many couplings. The base is crucial for activating the boronic ester to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[11]
-
Cs₂CO₃ / K₃PO₄: Stronger, more soluble bases that can accelerate the reaction, especially for challenging or electron-deficient aryl halides.[10] They are particularly useful in anhydrous conditions.
-
-
Solvent System:
-
Dioxane/Water or Toluene/Ethanol: A mixed aqueous system is standard. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Anhydrous Solvents (e.g., Dioxane, THF): Can be advantageous when dealing with water-sensitive functional groups or to minimize protodeboronation of the starting material.[6][7] In these cases, a stronger, more soluble base like K₃PO₄ is often required.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application Showcase: Synthesis of Diverse Pyridazine Scaffolds
The versatility of this compound is demonstrated by its successful coupling with a wide range of aryl and heteroaryl halides. The following table summarizes representative examples.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 3-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 6 | 88 |
| 3 | 2-Chloropyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | Toluene | 110 | 12 | 75 |
| 4 | 5-Bromo-1-methylindole | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane | 100 | 8 | 85 |
| 5 | Ethyl 4-iodobenzoate | Pd(dppf)Cl₂ (3) | Na₂CO₃ (3) | DME/H₂O | 85 | 3 | 95 |
Note: Conditions and yields are illustrative and may vary based on specific substrate reactivity and experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed solvents; Weak base; Low temperature. | Use a fresh batch of catalyst; Ensure proper inerting and use of dry, degassed solvents; Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄); Increase reaction temperature. |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use anhydrous conditions; Minimize reaction time; Add the boronic ester in portions if necessary. |
| Formation of Byproducts | Homocoupling of the aryl halide (Glaser coupling); Ligand degradation. | Ensure the reaction is strictly anaerobic; Screen different palladium catalysts and ligands. For phosphorus ligands, impurities can sometimes arise from the ligand itself.[12][13] |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatography gradient; Consider a different stationary phase (e.g., alumina) or purification technique (e.g., crystallization, preparative HPLC). |
Conclusion
This compound is a highly effective and versatile building block for the modular synthesis of substituted pyridazines. The Suzuki-Miyaura cross-coupling provides a robust and high-yielding pathway to access a wide array of 4-substituted pyridazine derivatives. By carefully selecting and optimizing the catalyst, base, and solvent system, researchers can efficiently generate novel molecular architectures for applications in drug discovery and materials science.
References
- Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Treating Diseases. ACS Medicinal Chemistry Letters.
- Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate.
- Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers.
- Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Treating Diseases. ACS Medicinal Chemistry Letters.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH).
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH).
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
- Optimization of reaction conditions for Suzuki coupling 1. ResearchGate.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
-
The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Wiley Online Library. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
- Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. ResearchGate.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]
-
Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Royal Society of Chemistry. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Palladium Catalysts for Pyridazine Boronic Ester Coupling: Application Notes and Protocols
Introduction: The Strategic Importance of Pyridazine Scaffolds and the Power of Palladium Catalysis
For researchers, scientists, and professionals in drug development, the pyridazine moiety represents a cornerstone in the design of novel therapeutics and functional materials. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide range of bioactive molecules. The efficient and selective functionalization of the pyridazine core is therefore a critical endeavor in modern synthetic chemistry. Among the array of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the formation of carbon-carbon bonds involving the pyridazine nucleus.[1][2]
This guide provides an in-depth exploration of the application of palladium catalysts for the Suzuki-Miyaura coupling of pyridazine boronic esters. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of this transformation, offering insights into the rationale behind catalyst selection, reaction parameter optimization, and troubleshooting common challenges. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this methodology into their synthetic workflows.
The Mechanistic Landscape: Understanding the Catalytic Cycle in Pyridazine Coupling
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the smooth operation of the palladium catalytic cycle. While the fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to all Suzuki-Miyaura reactions, the presence of the nitrogen-containing pyridazine ring introduces specific considerations.
The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition of a halopyridazine to the Pd(0) catalyst.[2] However, the lone pairs on the pyridazine nitrogens can also coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. The choice of appropriate ligands is therefore paramount to mitigate these undesired interactions and promote the desired catalytic turnover.
dot graph "Suzuki_Miyaura_Catalytic_Cycle_for_Pyridazine_Coupling" { graph [layout=neato, overlap=false, splines=true, maxiter=10000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", penwidth=1.5];
// Nodes representing the catalytic cycle intermediates Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2.5!"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124", pos="1.5,3.5!"]; PdII_halide [label="[Pyridazine-Pd(II)-X]L_n", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2.5!"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,0!"]; PdII_aryl [label="[Pyridazine-Pd(II)-Ar]L_n", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-1.5!"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124", pos="-1.5,0!"]; Product [label="Pyridazine-Ar", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,-1.5!"]; Halopyridazine [label="Pyridazine-X", shape=ellipse, style=rounded, fillcolor="#FFFFFF", pos="3,4!"]; BoronicEster [label="Ar-B(OR)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF", pos="3,-3!"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF", pos="5,-1.5!"];
// Edges connecting the nodes Pd0 -> PdII_halide [label=" Halopyridazine"]; PdII_halide -> PdII_aryl [label=" Ar-B(OR)₂ / Base"]; PdII_aryl -> Pd0 [label=""]; PdII_aryl -> Product [style=dashed]; Halopyridazine -> PdII_halide [style=dashed]; BoronicEster -> PdII_aryl [style=dashed]; Base -> PdII_aryl [style=dashed];
// Invisible nodes for label positioning label_OA [label="Oxidative\nAddition", shape=plaintext, pos="1.5,2.5!"]; label_TM [label="Transmetalation", shape=plaintext, pos="4.5,0.5!"]; label_RE [label="Reductive\nElimination", shape=plaintext, pos="-1.5,1.5!"]; } END_DOT Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of a halopyridazine with a boronic ester.
Computational studies, including Density Functional Theory (DFT) calculations, have provided deeper insights into the reaction mechanism, particularly concerning the transmetalation step.[3] This step can proceed through different pathways, and the nature of the base and solvent can significantly influence the energy barriers involved.[3] A thorough understanding of these mechanistic nuances is crucial for rational protocol design and optimization.
Choosing the Right Tools: A Guide to Palladium Catalysts and Ligands
The success of a pyridazine Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst and its associated ligands. While traditional catalysts can be effective in some cases, modern, sophisticated ligand systems often provide superior results, especially for challenging substrates.
| Catalyst/Precatalyst | Ligand(s) | Key Features & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst. Effective for many standard couplings but can be sensitive to sterically hindered substrates.[2] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Offers increased stability and is often effective for more challenging couplings, including those with heteroaryl chlorides. |
| Pd(OAc)₂ / Buchwald Ligands | SPhos, XPhos, RuPhos, etc. | Bulky, electron-rich phosphine ligands that are highly effective for coupling sterically demanding and electron-rich or -deficient substrates. They often allow for lower catalyst loadings and milder reaction conditions. |
| Pd-PEPPSI Catalysts | N-Heterocyclic Carbene (NHC) | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. These are highly stable and active catalysts, particularly effective for cross-coupling reactions involving heteroaromatics.[4] |
| Palladacycles | Various | Air- and moisture-stable precatalysts that readily generate the active Pd(0) species in situ. They offer convenience and reproducibility. |
The choice of ligand is critical for modulating the reactivity and stability of the palladium center. For pyridazine couplings, bulky and electron-rich ligands such as the Buchwald-type phosphines or N-heterocyclic carbenes (NHCs) are often preferred.[5] These ligands promote the formation of monoligated palladium species, which are highly active in the oxidative addition step, and their steric bulk can facilitate the final reductive elimination to release the product.
Experimental Protocols: From Benchtop to Discovery
The following protocols provide a starting point for the Suzuki-Miyaura coupling of pyridazine boronic esters. It is important to note that optimization of reaction conditions may be necessary for specific substrate combinations.
Protocol 1: General Procedure for the Coupling of Halopyridazines with Arylboronic Esters using Pd(PPh₃)₄
This protocol is a good starting point for relatively simple pyridazine couplings.[2]
Materials:
-
Halopyridazine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyridazine, arylboronic ester, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the DME and ethanol, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Advanced Protocol for Challenging Couplings using a Buchwald Ligand and Precatalyst
This protocol is recommended for more challenging substrates, such as sterically hindered pyridazines or boronic esters, or when lower catalyst loadings are desired.
Materials:
-
Halopyridazine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane
-
Water
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the halopyridazine, arylboronic ester, XPhos Pd G3, and K₃PO₄ to a reaction vial equipped with a stir bar.
-
Add the degassed dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki-Miyaura couplings of pyridazines. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh, high-purity catalyst- Thoroughly degas all solvents- Use a co-solvent to improve solubility- Screen different bases and solvent systems |
| Homocoupling of Boronic Ester | - Presence of oxygen- High reaction temperature | - Ensure rigorous inert atmosphere- Lower the reaction temperature- Use a Pd(0) source directly |
| Protodeboronation | - Presence of water with a strong base- Electron-rich boronic ester | - Use anhydrous conditions- Switch to a milder base (e.g., KF)- Use a more stable boronic ester (e.g., MIDA boronate) |
| Formation of Palladium Black | - Catalyst decomposition | - Use a more robust ligand (e.g., an NHC)- Lower the reaction temperature- Add a phase-transfer catalyst |
Conclusion: A Versatile Tool for Pyridazine Functionalization
The palladium-catalyzed Suzuki-Miyaura coupling of pyridazine boronic esters is a robust and highly versatile method for the synthesis of functionalized pyridazine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively address the unique challenges posed by this important class of heterocycles. The protocols and troubleshooting guidance provided in this document serve as a valuable resource for scientists and professionals in drug discovery and materials science, enabling the efficient and reliable synthesis of novel pyridazine-containing molecules.
References
-
This Account focuses on the palladium-catalysed cross-coupling reactions of pyridazines. The pyridazine moiety is of significant importance in the pharmaceutical as well as the agrochemical field. Available at: [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]
-
The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles using precatalysts P1 or P2 is reported. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. Available at: [Link]
-
Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Available at: [Link]
-
Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. Available at: [Link]
-
Computational mechanistic analysis of a cationic Suzuki–Miyaura reaction without added base. Available at: [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
Suzuki–Miyaura Coupling. Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]
-
Palladium-Catalyzed Reactions. Available at: [Link]
-
Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridazine Moiety
The pyridazine ring system is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, imparted by the adjacent nitrogen atoms, allow it to serve as a potent hydrogen bond acceptor and a versatile coordinating ligand. Consequently, pyridazine derivatives are integral components of numerous therapeutic agents, including kinase inhibitors and other biologically active molecules.[1][3] The efficient synthesis of complex molecules incorporating this heterocycle is therefore of paramount importance.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a key building block that enables the introduction of the pyridazine nucleus onto various molecular frameworks. As a pinacol boronate ester, it is an ideal nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds.[1][2][4]
This document serves as an in-depth guide to the reaction conditions for coupling this specific reagent. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for achieving high-yield, reproducible results with this often-challenging class of heteroaryl boronates.
The Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for rational troubleshooting and optimization.[3][4] The process is a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[4]
-
Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester to form a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]
The efficiency of this cycle, particularly with electron-deficient heteroaryl boronates like the pyridazine derivative, is highly dependent on a synergistic interplay between the catalyst, ligand, base, and solvent.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Perspective
The successful coupling of this compound requires careful selection of reaction components. Electron-deficient heteroaryl boronates can be prone to side reactions, such as protodeboronation, and may exhibit slower rates of transmetalation.[5][6] The following sections detail the rationale behind choosing optimal conditions.
The Catalyst System: Palladium Source and Ligand Choice
The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. While Pd(PPh₃)₄ can sometimes be used directly, the combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a separate phosphine ligand offers greater flexibility for optimization.
-
Ligand Selection: This is arguably the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) may be insufficient for challenging couplings. The electron-deficient nature of the pyridazine ring necessitates the use of electron-rich, sterically hindered phosphine ligands . These ligands promote the crucial oxidative addition step and stabilize the palladium center, preventing catalyst decomposition.[7]
The Role of the Base
The base is not a passive component; it is essential for activating the boronate ester.
-
Mechanism of Action: The base reacts with the boronate ester to form a more nucleophilic borate species, which is necessary for efficient transmetalation.
-
Common Choices: A range of bases can be employed, with varying strengths and solubilities.
-
Carbonates: Na₂CO₃ and K₂CO₃ are mild, inexpensive, and widely used, often in an aqueous solution with an organic solvent.[9][10]
-
Phosphates: K₃PO₄ is a stronger, non-nucleophilic base that is particularly effective in anhydrous conditions and can accelerate sluggish reactions.[11]
-
Fluorides: Cesium fluoride (CsF) is another option, sometimes used in anhydrous systems.
-
-
Causality: The choice of base can profoundly impact the reaction outcome.[12] For sensitive substrates prone to decomposition or protodeboronation, a carefully selected base like K₃PO₄ can provide the necessary reactivity without promoting unwanted side pathways.
Solvent Systems
The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature.
-
Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are standard.[4] Dimethoxyethane (DME) and dimethylformamide (DMF) are also frequently used.[10][13]
-
Aqueous Co-Solvents: Many Suzuki protocols employ a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[3][11] Water can aid in dissolving the inorganic base and is believed to play a role in the transmetalation step.[4]
-
Considerations: For substrates susceptible to protodeboronation, strictly anhydrous conditions may be beneficial.[6]
Data Summary: Comparative Reaction Conditions
The following table summarizes typical conditions reported for the Suzuki-Miyaura coupling of pyridazine and other challenging nitrogen-containing heteroaryl derivatives, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | DME/Ethanol | 80 | Fair to Low | [1][10] |
| Pd₂(dba)₃ (1.5) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | Good | [11] |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (1 M aq.) (2) | 1,4-Dioxane | Reflux | Moderate | [9] |
| Pd(OAc)₂ (3) | X-Phos (5) | KOAc (3) | Ethanol | 80 | Good | [8] |
| Pd-PEPPSI-iPr (4) | - | K₂CO₃ (3) | DMF/H₂O | Reflux | Variable | [13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol provides a robust, general starting point for coupling with aryl or heteroaryl bromides.
Materials and Reagents:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., Bromide)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Round-bottom flask or reaction vial with stir bar
-
Septum, needles, and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times and often improves yields.[14]
Materials and Reagents:
-
Same as Protocol 1
-
Microwave reaction vial with a snap cap
Procedure:
-
Reagent Addition: In a microwave reaction vial, combine this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium precursor (e.g., Pd(PPh₃)₄, 5-10 mol%), and the solvent (e.g., Dioxane/H₂O 4:1).
-
Inert Atmosphere: Purge the vial with Argon or Nitrogen for 5-10 minutes.
-
Sealing and Irradiation: Securely seal the vial with the cap. Place it in the microwave reactor and irradiate at a constant temperature of 100-140 °C for 15-45 minutes.
-
Work-up and Purification: After the vial has cooled to a safe temperature, perform the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently strong base; Poor quality solvent; Low reaction temperature. | Use a fresh batch of catalyst and ligand. Screen stronger bases (e.g., K₃PO₄). Ensure solvents are anhydrous and properly degassed. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | Presence of water or protic impurities; Base is too weak or reaction time is too long. | Use anhydrous solvents and reagents.[6] Consider a stronger base to accelerate the desired coupling over the side reaction. Use a higher catalyst loading to speed up the reaction. |
| Homocoupling of Boronate | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is thoroughly purged with an inert gas before heating. Use properly degassed solvents. |
| Dehalogenation of Partner | Side reaction promoted by the catalytic system, often after oxidative addition. | Screen different phosphine ligands.[6] Run the reaction at the lowest effective temperature to minimize the rate of this side reaction. |
References
- Title: Palladium-Catalyzed Decarbonylative Coupling of (Hetero)
- Title: The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters Source: Royal Society of Chemistry URL
- Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: ACS Publications URL
- Title: Palladium-Catalyzed Decarbonylative Coupling of (Hetero)
- Title: Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives Source: National Institutes of Health URL
- Title: The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: ACS Publications URL
- Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: ACS Publications URL
- Title: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Source: ResearchGate URL
- Title: Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid Source: Benchchem URL
- Title: (PDF)
- Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine Source: Benchchem URL
- Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: MDPI URL
- Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors Source: National Institutes of Health URL
- Title: Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-...
- Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC Source: National Institutes of Health URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
Abstract
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors frequently relies on the use of nitrogen-containing heterocyclic scaffolds that can form key interactions within the ATP-binding site. The pyridazine moiety, with its unique electronic properties and hydrogen bonding capabilities, has emerged as a privileged structure in this context.[1] This application note provides a comprehensive guide for researchers on the strategic use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine , a versatile and efficient building block for introducing the pyridazine core into complex molecules. We present its physicochemical properties, the rationale for its use in kinase inhibitor design, and a detailed, field-proven protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Introduction: The Role of the Pyridazine Scaffold in Kinase Inhibition
Kinase inhibitors have revolutionized the treatment of various diseases by targeting the dysregulated signaling pathways that drive pathology. A common strategy in inhibitor design is to mimic the adenine moiety of ATP, which often involves creating hydrogen bonds with the "hinge" region of the kinase catalytic domain.
The pyridazine ring is particularly well-suited for this role. Its two adjacent nitrogen atoms create a distinct dipole moment and act as excellent hydrogen bond acceptors.[1][2] This allows pyridazine-containing molecules to form robust, bidentate or monodentate interactions with the backbone amide protons of the kinase hinge, anchoring the inhibitor in the active site. Furthermore, the pyridazine ring can serve as a non-classical bioisostere for other aromatic systems like phenyl or pyrimidine rings, offering a way to modulate physicochemical properties such as solubility and metabolic stability while maintaining or improving target affinity.
The diagram below illustrates a simplified generic kinase signaling cascade and highlights the point of intervention for ATP-competitive inhibitors, the class of drugs most relevant to this application note.
Figure 1: Simplified Kinase Signaling Pathway and Point of Inhibition.
Reagent Profile: this compound
The title compound is the pinacol ester of pyridazine-4-boronic acid. The use of the boronic acid pinacol ester (Bpin) offers significant advantages over the free boronic acid, including enhanced stability to air and moisture, improved shelf-life, and easier purification, which are critical for reproducible and scalable syntheses.
| Property | Value | Reference(s) |
| CAS Number | 863422-41-7 | [3][4] |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [3] |
| Molecular Weight | 206.05 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store under inert atmosphere (Argon or Nitrogen), -20°C, dark place |
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, enabling the coupling of a boronic acid or ester with an aryl or vinyl halide.[5] This reaction is central to the synthesis of biaryl and hetero-biaryl structures common in kinase inhibitors.
The following workflow and protocol describe a general, robust method for coupling this compound with a generic aryl bromide (Ar-Br).
Experimental Workflow Diagram
Figure 2: General Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Protocol
This protocol is a general starting point and may require optimization for specific substrates.
Materials and Reagents:
-
Aryl/Heteroaryl Halide (e.g., Bromide)
-
This compound
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Solvents: 1,4-Dioxane (or DME) and Water (degassed)
-
Round-bottom flask or reaction vial with stir bar
-
Condenser and inert gas (N₂ or Ar) manifold
-
Standard work-up and purification equipment
Reagent Calculation Table (Example for a 0.5 mmol scale reaction):
| Reagent | Role | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| Aryl Bromide (Ar-Br) | Electrophile | Varies | 1.0 | Calculate | 0.50 |
| 4-(...)-pyridazine | Nucleophile | 206.05 | 1.2 | 123.6 | 0.60 |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | 0.05 (5 mol%) | 28.9 | 0.025 |
| Sodium Carbonate (Na₂CO₃) | Base | 105.99 | 3.0 | 159.0 | 1.50 |
| 1,4-Dioxane / Water (4:1 v/v) | Solvent | - | - | 5 mL total | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling an inert gas through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Attach a condenser to the flask, ensure a continuous inert gas flow, and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices
-
Why a Pinacol Ester? As mentioned, pinacol esters provide superior stability and handling compared to boronic acids, which can be prone to decomposition via protodeboronation, especially with electron-deficient heteroaryl systems.[6]
-
Why an Inert Atmosphere? The active Pd(0) catalytic species is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the catalytic cycle.
-
Why a Base and Water? The base (e.g., Na₂CO₃) is essential for the transmetalation step. It reacts with the boronate ester to form a more nucleophilic borate complex, which facilitates the transfer of the pyridazine group to the palladium center. Water is often required to dissolve the inorganic base and can accelerate the reaction.[5]
-
Why a Phosphine Ligand? Ligands like triphenylphosphine (in Pd(PPh₃)₄) or dppf stabilize the palladium atom and modulate its reactivity. For challenging couplings involving heteroaryl halides, specialized ligands can be crucial for achieving high yields and preventing side reactions.[7][8]
Synthetic Utility in Kinase Inhibitor Scaffolds
The true power of this reagent is demonstrated in its ability to be coupled with various heterocyclic cores common in kinase inhibitors. For example, its reaction with a chloro- or bromo-substituted pyrimidine, indole, or pyrazole can rapidly generate advanced intermediates for potent inhibitors targeting kinases like ALK, CDK, or VEGFR.[9][10][11]
Example Reaction: Coupling with 2,6-dichloropyridine can be performed selectively, allowing for further functionalization at the remaining chlorine position, a common strategy in building kinase inhibitors.[12]
Conclusion
This compound is a highly valuable and practical building block for medicinal chemists and drug development professionals. Its stability, reliability in Suzuki-Miyaura coupling, and the desirable properties of the pyridazine moiety make it an essential tool for the synthesis of novel kinase inhibitors. The protocols and rationale provided herein offer a solid foundation for researchers to successfully incorporate this versatile reagent into their discovery programs.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
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- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Synthesis of Bioactive Heterocycles Using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Introduction: The Pyridazine Scaffold and a Versatile Building Block
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of novel therapeutic agents. Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3][4][5][6] The development of efficient synthetic strategies to access functionalized pyridazines is therefore a critical endeavor for drug discovery and development professionals.
This guide focuses on a key reagent that has streamlined the synthesis of complex pyridazine-containing molecules: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine . This compound is a stable, easy-to-handle pinacol ester of pyridazin-4-ylboronic acid. Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This allows for the direct and efficient formation of carbon-carbon bonds, enabling the linkage of the pyridazine core to a wide array of aryl and heteroaryl systems to generate novel bioactive compounds.
Core Principles: The Rationale Behind the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals.[7] The reaction involves the coupling of an organoboron compound (like our pyridazine boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Why a Boronic Acid Pinacol Ester?
While boronic acids are effective, their pinacol esters offer significant practical advantages in the laboratory:
-
Enhanced Stability: They are less susceptible to protodeboronation and the formation of anhydrides (boroxines) upon storage.
-
Ease of Handling: They are typically crystalline, non-hygroscopic solids, which simplifies accurate weighing and handling compared to the often-fluffy nature of free boronic acids.
-
Improved Purification: Their moderate polarity facilitates purification by standard techniques like silica gel chromatography.
Causality in Experimental Design: Catalyst, Base, and Solvent
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of reaction parameters. Each component plays a critical, mechanistically defined role.
-
The Palladium Catalyst: The catalyst is the heart of the transformation. A palladium(0) species is the active catalyst. It is often generated in situ from a more stable palladium(II) precatalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂). The choice of ligand bound to the palladium is crucial. Phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and modulate its reactivity, directly impacting reaction efficiency and substrate scope.[8]
-
The Base: A base is essential for the transmetalation step of the catalytic cycle. It activates the boronic ester by converting it into a more nucleophilic boronate complex (e.g., [RB(OR)₃]⁻). This anionic species then readily transfers its organic group to the palladium center. Common choices include carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), with the strength and nature of the base often needing optimization for specific substrates.[9][10]
-
The Solvent System: The solvent must solubilize all reactants to facilitate the reaction. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are frequently used.[10][11] Often, a co-solvent of water is added. This can accelerate the reaction by aiding the dissolution of the inorganic base and facilitating the formation of the active boronate species.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[12]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents like dioxane and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.[13]
-
General Precautions: Always work in a properly functioning chemical fume hood. Ensure all glassware is dry before use, especially when working with air- and moisture-sensitive reagents. An inert atmosphere (Nitrogen or Argon) is crucial for preventing the degradation of the catalyst.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides.
Materials and Reagents:
-
Aryl/Heteroaryl Halide (Ar-X, where X = Br, I, or Cl)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification supplies (diethyl ether, ethyl acetate, brine, MgSO₄, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-arylpyridazine product.
Figure 2: General experimental workflow for the synthesis of 4-arylpyridazines.
Data & Applications
The described protocol is versatile and can be applied to a wide range of substrates. The following table summarizes typical conditions and outcomes for the synthesis of various 4-arylpyridazines, demonstrating the broad applicability of this building block in accessing potentially bioactive molecules.
| Aryl Halide Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference Class of Bioactivity |
| 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 85-95 | General Biaryl Core |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME | 85 | 80-90 | Kinase Inhibitors |
| 2-Bromothiophene | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75-85 | Antibacterial Agents |
| 3-Bromoquinoline | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 70-80 | Anticancer Agents |
| 1-Chloro-3-nitrobenzene | XPhos Pd G2 (2) | K₃PO₄ (3) | Dioxane | 100 | 65-75 | CNS Agents |
Note: Yields are representative and may vary based on reaction scale and specific laboratory conditions.
Conclusion
This compound is an exceptionally useful and versatile building block for modern medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient pathway to a diverse array of 4-substituted pyridazine derivatives. The protocols and principles outlined in this guide offer researchers a solid foundation for the rational design and synthesis of novel heterocyclic compounds with significant potential for drug development.
References
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Mahgoub, S. (n.d.). Synthesis and Biological Evaluation of Some New Pyridazine Derivatives. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829. Retrieved from [Link]
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(n.d.). Pyridazine and its derivatives. Slideshare. Retrieved from [Link]
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(n.d.). Some biologically active pyridazine derivatives and their application. ResearchGate. Retrieved from [Link]
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Capot Chemical. (2013). MSDS of this compound. Retrieved from [Link]
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(n.d.). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Retrieved from [Link]
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Fisher Scientific. (2024). Safety Data Sheet - Pyridazine. Retrieved from [Link]
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(n.d.). This compound. ChemBK. Retrieved from [Link]
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(2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]
-
Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Retrieved from [Link]
-
(2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed. Retrieved from [Link]
-
(n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
-
(n.d.). Boron in Medicinal Chemistry: From Synthesis to Therapeutic Applications. MDPI. Retrieved from [Link]
-
(2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Retrieved from [Link]
-
(2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Retrieved from [Link]
-
(n.d.). Multicomponent Synthesis: Bioactive Heterocycles. DOKUMEN.PUB. Retrieved from [Link]
-
(n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-. ResearchGate. Retrieved from [Link]
-
(n.d.). Substrate scope for the cross-coupling with boronic acid pinacol esters.... ResearchGate. Retrieved from [Link]
-
(2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Retrieved from [Link]
-
(n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. Retrieved from [Link]
-
(2023). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI. Retrieved from [Link]
-
(n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Retrieved from [Link]
-
(n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. Retrieved from [Link]
-
(2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. Retrieved from [Link]
-
(n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Retrieved from [Link]
-
(2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]
-
(2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in medicinal chemistry
An In-Depth Guide to the Application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in Modern Medicinal Chemistry
Introduction: The Convergence of a Privileged Scaffold and a Powerful Synthetic Tool
In the landscape of drug discovery, the pyridazine nucleus stands out as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a core component in a multitude of compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] The strategic functionalization of this ring system allows medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a cornerstone of modern drug design.
Parallel to the rise of privileged scaffolds, the development of robust and versatile synthetic methodologies has revolutionized the construction of complex molecular architectures. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its efficiency in forming carbon-carbon bonds.[6][7] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. Boronic acid pinacol esters, in particular, are favored for their stability, ease of handling, and generally low toxicity.[8][9]
This guide focuses on This compound , a reagent that embodies the fusion of these two powerful concepts. This stable, readily available building block serves as a versatile handle for introducing the pyridazine moiety into target molecules, providing an efficient pathway to novel drug candidates, particularly in the realm of kinase inhibitors.
Core Application: A Gateway to Novel Kinase Inhibitors via Suzuki-Miyaura Coupling
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is implicated in a wide range of diseases, most notably cancer.[10] Consequently, kinase inhibitors represent a major class of targeted therapeutics. A common structural motif in many kinase inhibitors is a bi-heteroaryl core, which can effectively occupy the ATP-binding site of the enzyme.
The Suzuki-Miyaura reaction is an indispensable tool for synthesizing these crucial bi-heteroaryl structures.[7][11] this compound is an ideal coupling partner for this purpose, enabling the direct connection of the pyridazine ring to other aromatic or heteroaromatic systems. Pyridazine-containing compounds have shown significant potential as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and interleukin-2-inducible T-cell kinase (ITK).[10][12][13]
The general workflow for this application is outlined below.
Caption: General workflow for synthesizing 4-arylpyridazine derivatives.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, general method for coupling this compound with a variety of aryl or heteroaryl halides.
A. Materials and Reagents
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.1 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: 1,2-Dimethoxyethane (DME) and Water (4:1 v/v) or Toluene/Ethanol/Water mixture
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
B. Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the chosen aryl/heteroaryl halide (1.1 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Causality Note: The use of an oven-dried flask and inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the catalytic cycle. The base is essential for the transmetalation step of the Suzuki-Miyaura mechanism.
-
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed solvent system via cannula or syringe.
-
Causality Note: Degassing the solvent removes dissolved oxygen, further protecting the catalyst from deactivation and ensuring reproducible results.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[6]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a 4-(Pyrazol-4-yl)pyridazine Kinase Inhibitor Scaffold
This protocol illustrates the synthesis of a bi-heteroaryl scaffold common in kinase inhibitors, using the general method described above.
Caption: Synthetic pathway to a pyridazine-pyrazole kinase inhibitor scaffold.
A. Specific Reagents
-
This compound (206 mg, 1.0 mmol, 1.0 equiv)
-
1-Trityl-4-bromo-1H-pyrazole (421 mg, 1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 equiv)
-
Na₂CO₃ (212 mg, 2.0 mmol, 2.0 equiv)
-
DME (8 mL) and Water (2 mL)
B. Step-by-Step Methodology
-
Coupling Reaction: Following Protocol 1 (Steps 1-3) , combine the pyridazine boronic ester, the protected bromo-pyrazole, catalyst, and base. Heat the reaction at 90 °C for 12 hours.
-
Work-up and Purification: After cooling, perform the work-up and extraction as described in Protocol 1 (Steps 4-6) . Purify the crude material by column chromatography (Hexanes/Ethyl Acetate gradient) to yield 4-(1-trityl-1H-pyrazol-4-yl)pyridazine.
-
Expertise Note: The trityl protecting group on the pyrazole nitrogen prevents side reactions and is easily removed under acidic conditions.
-
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Isolation: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is basic. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be further purified by chromatography or recrystallization to yield the final 4-(1H-pyrazol-4-yl)pyridazine scaffold, ready for further functionalization.
Data Summary for Suzuki-Miyaura Coupling
For successful synthesis, the choice of catalyst, base, and solvent is crucial and often substrate-dependent. The following table provides a summary of commonly used conditions.
| Parameter | Recommended Options | Rationale & Comments |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is a reliable choice for many substrates. For less reactive chlorides, more advanced catalyst systems may be required. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are standard. K₃PO₄ is a stronger base and can be effective for challenging couplings. |
| Solvent System | DME/H₂O, Toluene/H₂O, Dioxane/H₂O | A biphasic system with water is often used to dissolve the inorganic base. Anhydrous conditions can also be employed with organic-soluble bases. |
| Aryl/Heteroaryl Halide | Ar-I > Ar-Br >> Ar-Cl | The reactivity order follows the C-X bond strength. Iodides and bromides are most commonly used.[6] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, which provides a direct and efficient route for the synthesis of pyridazine-containing compounds. This method is particularly impactful in the development of novel kinase inhibitors, where the pyridazine moiety often serves as a key pharmacophore for achieving high potency and selectivity. The protocols and data presented herein offer a practical guide for researchers and scientists in drug development to effectively utilize this reagent in the synthesis of next-generation therapeutics.
References
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SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. 1
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. 2
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PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
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ResearchGate. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.
-
ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety.
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
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BenchChem. Application Notes and Protocols: Methylboronic Acid, Methyl Ester in Medicinal Chemistry.
-
BenchChem. Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents.
-
BenchChem. Application Notes and Protocols: The Role of Boron-Containing Compounds in Pharmaceutical Synthesis.
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PubMed Central. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope.
-
PubMed Central. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
-
PubMed Central. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
-
Sigma-Aldrich. This compound.
-
BLDpharm. BD165592[863422-41-7]this compound.
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Alchem Pharmtech. CAS 863422-41-7 | this compound.
-
PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors.
-
PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid, its pinacol ester, and 1,1′-bis(pinacolato)diborylferrocene.
-
RSC Publishing. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
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Application Notes and Protocols for C-N Coupling Reactions with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Introduction: The Strategic Importance of the Pyridazine Moiety in Modern Drug Discovery
The pyridazine ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it a valuable bioisostere for other aromatic and heteroaromatic rings.[1] The incorporation of a pyridazine core can enhance a molecule's polarity, improve aqueous solubility, and favorably modulate interactions with biological targets.[2] Consequently, pyridazine derivatives are integral components of numerous therapeutic agents, demonstrating a wide spectrum of biological activities, including antidepressant, antimicrobial, and anticancer properties.[3][4]
The synthesis of N-substituted pyridazines is a critical step in the development of these novel therapeutics. Among the most robust and versatile methods for forging carbon-nitrogen (C-N) bonds are palladium- and copper-catalyzed cross-coupling reactions. This guide provides a detailed technical overview and practical protocols for the C-N coupling of a key pyridazine building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, with a range of amine nucleophiles. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination and the Chan-Lam coupling, offering field-proven insights to guide researchers, scientists, and drug development professionals in the successful application of these powerful synthetic transformations.
Mechanistic Insights: Palladium and Copper Catalysis for C-N Bond Formation
The formation of a C-N bond between an aryl or heteroaryl group and an amine can be efficiently achieved through transition metal catalysis. The two most prominent methods, the Buchwald-Hartwig amination and the Chan-Lam coupling, offer complementary approaches to this transformation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] The reaction typically involves an aryl halide or triflate and a primary or secondary amine, in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.[4]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency by promoting both oxidative addition and reductive elimination.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Chan-Lam Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling reaction provides a valuable, often milder, alternative to palladium-catalyzed methods.[3] This reaction couples arylboronic acids with amines or alcohols using a copper catalyst, and can often be conducted at room temperature and open to the air.[6] The proposed mechanism involves the following key transformations:
-
Transmetalation: The arylboronic acid transmetalates with a Cu(II) species.
-
Ligand Exchange: The amine coordinates to the copper center.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from a Cu(III) intermediate, which is generated through oxidation of the Cu(II) species. The resulting Cu(I) is then re-oxidized to Cu(II) by an external oxidant (often atmospheric oxygen) to complete the catalytic cycle.[7]
Caption: Catalytic cycle of the Chan-Lam C-N coupling.
Experimental Protocols: Synthesis of N-Substituted 4-Aminopyridazines
The following protocols provide detailed, step-by-step methodologies for the C-N coupling of this compound with representative aryl and alkyl amines.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with an Arylamine
This protocol describes the coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), aniline (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene and anhydrous 1,4-dioxane (in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-aminopyridazine.[8]
| Reagent | Molar Equiv. | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) |
| 4-(Bpin)pyridazine | 1.0 | - | Cs₂CO₃ (2.0 equiv) | Toluene/Dioxane | 100 |
| Aniline | 1.2 | - | |||
| Pd(OAc)₂ | - | 5 | |||
| Xantphos | - | 10 |
Table 1: Representative conditions for Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Chan-Lam Coupling with an Aliphatic Amine
This protocol details the coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), copper(II) acetate (1.5 equiv), and dichloromethane.
-
Reagent Addition: Add morpholine (2.0 equiv) and pyridine (2.0 equiv) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-morpholinyl-4-aminopyridazine.[6]
| Reagent | Molar Equiv. | Catalyst | Base/Ligand | Solvent | Temp (°C) |
| 4-(Bpin)pyridazine | 1.0 | Cu(OAc)₂ (1.5 equiv) | Pyridine (2.0 equiv) | DCM | Room Temp |
| Morpholine | 2.0 |
Table 2: Representative conditions for Chan-Lam coupling.
Characterization of N-Substituted 4-Aminopyridazines
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. Key diagnostic signals include the disappearance of the N-H proton of the starting amine and the appearance of characteristic signals for the newly formed N-substituted pyridazine.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.[11]
Troubleshooting and Optimization
-
Low Yields in Buchwald-Hartwig Amination: If low yields are observed, screening of different phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, NaOt-Bu) may be necessary. The reaction temperature and time can also be optimized.[12]
-
Side Reactions in Chan-Lam Coupling: Homo-coupling of the boronic ester can be a competing side reaction. Using a slight excess of the amine and ensuring efficient stirring can help to minimize this.
-
Purification Challenges: Aminopyridazine derivatives can sometimes be challenging to purify due to their polarity. The use of a gradient elution system during column chromatography is often beneficial. In some cases, purification by cation-exchange chromatography may be effective.[13]
Conclusion
The C-N coupling reactions of this compound are powerful and versatile methods for the synthesis of a diverse array of N-substituted 4-aminopyridazines. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling offer viable routes to these valuable compounds, which are of significant interest in the field of drug discovery. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully implement these reactions and to further explore the rich chemistry of the pyridazine scaffold.
References
-
ACS Publications. (n.d.). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Retrieved from [Link]
-
ACS Publications. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Retrieved from [Link]
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Krishnamoorthy, P. (2012). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Mondal, B., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. Tetrahedron Letters, 56(42), 5691-5694. Retrieved from [Link]
-
Cai, C., et al. (2015). A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. Tetrahedron Letters, 56(34), 4967-4971. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Spectroscopic Characterization, and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Vazquez, M. E. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. Retrieved from [Link]
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-
University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. Retrieved from [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Spokoyny, A. M. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
NIH. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-amino-pyridazines.
-
ACS Publications. (2022). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
-
Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from [Link]
- Google Patents. (n.d.). METHOD OF OBTAINING 4-AMINOPIRIDAZINES.
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Application Notes & Protocols for the Synthesis of Pyridazinyl-Substituted Aromatic Compounds
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties—characterized by a high dipole moment, robust hydrogen-bonding capacity, and a π-deficient nature—render it an invaluable component in the design of novel therapeutics and functional materials.[1] Pyridazinyl-substituted aromatic compounds are central to a range of pharmaceuticals, including agents for cancer, inflammation, and cardiovascular diseases, underscoring the critical need for robust and versatile synthetic methodologies.[2][3] Approved drugs such as the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib feature a core 3-aminopyridazine element, highlighting the scaffold's role in successful drug design.[1]
This guide provides an in-depth exploration of key synthetic strategies for accessing pyridazinyl-substituted aromatic compounds. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings and strategic considerations behind each method, offering field-proven insights to empower researchers in this dynamic area of chemical synthesis.
Strategic Decision-Making in Synthesis Planning
The selection of a synthetic route depends on several factors, including the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability. A general workflow for strategy selection is outlined below.
Caption: Strategic workflow for selecting a synthetic route.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for constructing C-C and C-N bonds to a pre-formed pyridazine core. These methods offer exceptional versatility and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly reliable method for forming a bond between a pyridazinyl halide (or triflate) and an aromatic boronic acid or ester. Its advantages include mild reaction conditions, tolerance to water, and the use of generally stable and non-toxic boron reagents.
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial for facilitating the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[4] The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a proton scavenger but actively participates in the transmetalation step by forming a more nucleophilic boronate species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
This protocol is adapted from a procedure for synthesizing π-conjugated molecules based on pyridazine and thiophene heterocycles.[5][6]
| Reagent/Parameter | Value/Compound | Purpose/Comment |
| Starting Material | 3-Bromo-6-(thiophen-2-yl)pyridazine | Halogenated pyridazine coupling partner. |
| Coupling Partner | (Hetero)aromatic boronic acid | Provides the aryl group to be installed. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Palladium(0) source. Pre-catalysts can also be used. |
| Base | 2 M Aqueous Na₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent System | DME / Ethanol (4:1 ratio) | A polar aprotic/protic mixture to ensure solubility. |
| Temperature | 80 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv), the desired (hetero)aromatic boronic acid (0.6 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,2-dimethoxyethane (DME, 8 mL) and ethanol (2 mL) via syringe, followed by the 2 M aqueous sodium carbonate solution (1 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Workup: Cool the mixture to room temperature. Dilute with chloroform (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with chloroform (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated NaCl solution (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Field Insights & Troubleshooting:
-
Low Yield: If coupling an electron-rich heteroaryl halide, consider switching to a more electron-rich and bulky ligand like SPhos or XPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[4]
-
Protodeboronation: The premature cleavage of the C-B bond in the boronic acid is a common side reaction. This can be minimized by using rigorously dry solvents, using K₃PO₄ as the base, or switching to more stable boronate esters (e.g., pinacol esters).[4]
-
Halide Inhibition: With aryl iodides, the iodide salt byproduct can sometimes inhibit the catalyst. Switching the solvent from THF to toluene can minimize this effect by altering salt partitioning in biphasic systems.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of aminopyridazines, the Buchwald-Hartwig amination is the premier method, coupling a pyridazinyl halide with a primary or secondary amine. This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[8][9]
Causality & Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling.[10] Oxidative addition of the pyridazinyl halide to Pd(0) is followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) to form a palladium-amido complex.[10] Reductive elimination then forges the C-N bond. The choice of ligand is critical; bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they promote the reductive elimination step and prevent catalyst decomposition.[6][11]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Introduction
The pyridazine moiety is a critical pharmacophore and a valuable structural motif in materials science.[1][2] Its synthesis, often achieved via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry.[3] The Suzuki-Miyaura coupling, in particular, offers a versatile method for creating C-C bonds with this heterocycle.[1][2]
This guide focuses on a specific and highly useful building block: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine . While the use of a pinacol boronic ester enhances stability compared to the corresponding boronic acid, the inherent electronic properties and Lewis basicity of the pyridazine ring present unique challenges that can lead to low yields and complex side reactions.[4][5]
This technical support center provides researchers, chemists, and drug development professionals with a dedicated resource for troubleshooting and optimizing Suzuki coupling reactions involving this substrate. We will delve into the mechanistic nuances, explain the rationale behind protocol modifications, and provide field-proven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why use the pinacol ester derivative instead of the pyridazine boronic acid?
A1: Pyridazine boronic acids, like many heteroaromatic boronic acids, are highly susceptible to protodeboronation—an undesired side reaction where the C-B bond is cleaved and replaced by a proton from sources like water or alcohol.[4][6] This is especially prevalent with electron-deficient heterocycles. The pinacol ester (BPin) derivative is significantly more stable, protecting the boron moiety from premature decomposition and ensuring its availability for the catalytic cycle.[6][7] This "slow-release" strategy often leads to higher and more reproducible yields.[8]
Q2: What is the most common cause of low yield in this specific coupling?
A2: The most frequent issue is catalyst inhibition or deactivation. The Lewis basic nitrogen atoms of the pyridazine ring can coordinate to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[4][5][9] This prevents efficient oxidative addition and subsequent steps. Using bulky, electron-rich phosphine ligands is the primary strategy to mitigate this effect.[9][10]
Q3: Is water required for the reaction when using a boronic ester?
A3: The role of water is complex. While Suzuki couplings with boronic acids often require water to facilitate the formation of the reactive boronate species, its necessity with boronic esters is debated.[11][12] Some evidence suggests that boronic esters can transmetalate directly without prior hydrolysis.[5][13] However, in many systems, trace or added water is beneficial as it can slowly hydrolyze the ester to the more reactive boronic acid in situ.[7][12] For pyridazine couplings, starting with anhydrous conditions is often recommended to minimize protodeboronation, with water content being a parameter to screen for optimization.[5]
Q4: Can I use a standard catalyst like Pd(PPh₃)₄?
A4: While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings, it is often suboptimal for challenging substrates like pyridazines.[1][10] The triphenylphosphine ligands are not always bulky or electron-rich enough to prevent catalyst inhibition by the pyridazine nitrogen.[9] More specialized ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or sterically hindered alkylphosphines, typically provide superior results.[14][15]
Troubleshooting Guide: Diagnosing and Solving Common Issues
Problem 1: Low to No Conversion of Starting Materials
Your reaction shows primarily unreacted aryl halide and some pyridazine starting material (after aqueous workup of the boronic ester).
| Probable Cause | Proposed Solution & Scientific Rationale |
| Catalyst Inhibition/Poisoning | The Lewis basic nitrogen on the pyridazine ring is coordinating to the palladium center, preventing oxidative addition.[4][16] Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium, disfavoring coordination from the pyridazine nitrogen and promoting the desired catalytic cycle.[9] Good starting points are SPhos, XPhos, or RuPhos-based pre-catalysts.[14][15] |
| Inefficient Oxidative Addition | This is common if your coupling partner is an aryl or heteroaryl chloride. The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[17] Solution: Employ a more active catalyst system specifically designed for activating C-Cl bonds. Catalysts with highly electron-donating and sterically demanding ligands like tBu₃P or di(adamantyl)phosphine are effective.[10] Additionally, increasing the reaction temperature can help overcome the activation barrier. |
| Poor Solubility of Reagents | Heteroaromatic compounds can have poor solubility in common non-polar solvents like toluene, especially as the reaction proceeds.[4][5] Solution: Switch to a more polar aprotic solvent or a solvent mixture. Dioxane, DME, or mixtures like Dioxane/H₂O or Toluene/Ethanol can improve solubility and reaction rates.[1][2] Ensure vigorous stirring to maximize interaction between phases, especially in biphasic systems.[14] |
| Inactive Catalyst | The palladium pre-catalyst may have degraded over time, especially Pd(0) sources like Pd₂(dba)₃ if not stored properly.[14] Solution: Use a fresh bottle of catalyst or switch to a more air-stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced to the active Pd(0) species in situ. Modern, well-defined pre-catalysts (e.g., G3-XPhos) are often highly reliable.[14] |
Problem 2: Significant Protodeboronation Observed
You observe a significant amount of pyridazine byproduct, where the boronic ester has been replaced by a hydrogen atom.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Presence of Protic Sources | Water, alcohols, or acidic impurities in the reaction mixture can facilitate the cleavage of the C-B bond, a reaction to which heteroaryl boronic esters are susceptible, especially at elevated temperatures.[4][6] Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. Ensure the base is anhydrous if possible. If a protic co-solvent is necessary, consider lowering the reaction temperature or using a milder base. |
| Base is Too Strong or Reaction Time is Too Long | Strong bases can accelerate the rate of protodeboronation.[6] Prolonged heating in the presence of base and protic sources increases the likelihood of this side reaction. Solution: Screen milder bases. Carbonates (K₂CO₃, Cs₂CO₃) are generally good starting points. Phosphates (K₃PO₄) can also be effective.[18] Avoid strong hydroxides (NaOH, KOH) unless necessary. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid extended heating. |
Problem 3: Formation of Homocoupled Side Products
You observe significant amounts of bi-pyridazine (from the boronic ester coupling with itself) or bi-aryl (from the halide coupling with itself).
| Probable Cause | Proposed Solution & Scientific Rationale |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the palladium-catalyzed oxidative homocoupling of boronic esters.[4][6] Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for maximum oxygen removal.[6] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Pre-catalyst | The reduction of Pd(II) to the active Pd(0) species can sometimes initiate side reactions, including homocoupling.[6] Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] This bypasses the in situ reduction step. However, be aware that these reagents are less stable in air. |
| Incorrect Stoichiometry | An excess of the boronic ester can sometimes favor its homocoupling. Solution: Use a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic ester. This can help suppress the boronic ester homocoupling pathway.[6] |
Visual Guides and Workflows
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling, highlighting the key intermediates in the palladium-catalyzed process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve experiments that result in poor yields.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Key Parameter Optimization Summary
The choice of reaction parameters is critical for success. This table provides a summary of recommended starting points and optimization strategies.
| Parameter | Recommended Starting Conditions | Optimization Strategy & Rationale |
| Palladium Catalyst | XPhos-Pd-G3 (1-3 mol%) or Pd₂(dba)₃ (1-3 mol%) with a suitable ligand. | For aryl chlorides, more active catalysts may be required.[10] If catalyst poisoning is suspected, increase catalyst loading to 5 mol% or switch to a more robust ligand system.[4] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich biaryl phosphine ligands are crucial to prevent catalyst inhibition by the pyridazine nitrogen and to promote efficient oxidative addition and reductive elimination.[9][15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | The base activates the boronic ester for transmetalation.[6] K₃PO₄ is often effective for challenging couplings.[18] Cs₂CO₃ or CsF can also be effective but are more expensive. Avoid strong aqueous bases like NaOH if protodeboronation is an issue. |
| Solvent | 1,4-Dioxane or Toluene | Dioxane is often a good general solvent.[2] For solubility issues, a mixture such as Dioxane/H₂O (e.g., 10:1) or Toluene/EtOH (10:1) can be beneficial.[1] Ensure solvents are rigorously degassed. |
| Temperature | 80-110 °C | Higher temperatures generally increase reaction rates but can also accelerate side reactions like protodeboronation.[6] Start around 90 °C and adjust as needed based on reaction monitoring. For highly active catalysts, lower temperatures may be possible. |
| Stoichiometry | Boronic Ester (1.0 eq.), Aryl Halide (1.1-1.2 eq.) | A slight excess of the aryl halide can help drive the reaction to completion and minimize homocoupling of the boronic ester.[6] |
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for coupling this compound with a standard aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.1 mmol, 1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) that has been previously degassed by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for a Challenging Aryl Chloride
This protocol is designed for more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, where catalyst inhibition and slow oxidative addition are primary concerns.
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq.), XPhos ligand (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%) to a vial with a stir bar.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired product.
References
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Protodeboronation in Pyridazine Boronic Esters: A Technical Support Guide
For Immediate Release
Welcome to our dedicated technical support center for scientists and researchers encountering protodeboronation with pyridazine boronic esters. This guide is designed to provide in-depth troubleshooting strategies, mechanistic insights, and practical solutions to help you mitigate this common side reaction and achieve your desired synthetic outcomes. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this resource based on both established literature and extensive field experience.
Understanding the Culprit: What is Protodeboronation?
Protodeboronation is the undesired cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This reaction is a significant issue in cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic ester, leading to reduced yields of the desired product and the formation of a simple pyridazine byproduct that can complicate purification.[2][3]
Pyridazine boronic esters, like other heteroaromatic boron reagents, can be particularly susceptible to protodeboronation due to the electronic properties of the pyridazine ring. The presence of the nitrogen atoms in the ring can influence the stability of the C-B bond and facilitate pathways leading to its cleavage.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might be facing in the lab, offering explanations and actionable steps to resolve them.
Issue 1: Significant decomposition of the pyridazine boronic ester is observed before the cross-coupling reaction even begins.
Root Cause Analysis: This premature degradation often points to issues with the stability of the boronic ester itself, likely due to hydrolysis. While esterification is generally assumed to confer greater stability against protodeboronation compared to the corresponding boronic acid, this is not always the case.[4][5] Hydrolysis of the ester to the more labile boronic acid can be a major contributor to the overall protodeboronation process, especially under basic aqueous-organic conditions.[4][5][6]
Actionable Steps:
-
Re-evaluate Your Choice of Boronic Ester: Not all boronic esters are created equal. Pinacol esters are widely used, but their formation is reversible in the presence of water or alcohols.[7] Consider using more robust protecting groups like MIDA (N-methyliminodiacetic acid) boronates, which exhibit greater stability and offer a "slow release" of the boronic acid under reaction conditions, potentially minimizing premature decomposition.[1]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. The presence of water can initiate the hydrolysis of the ester to the boronic acid, which is often more prone to protodeboronation.
-
Storage is Key: Store your pyridazine boronic esters under an inert atmosphere (argon or nitrogen) and at low temperatures to minimize degradation over time.
Issue 2: Low yields of the desired cross-coupled product and a significant amount of the protodeboronated pyridazine byproduct are observed after the reaction.
Root Cause Analysis: This is a classic sign that the rate of protodeboronation is competing with, or even outpacing, the rate of your desired cross-coupling reaction. Several factors within your reaction conditions could be favoring the undesired pathway. The reaction's pH is a critical factor, as it dictates the speciation of the boron reagent.[1] For some basic heteroaromatic boronic acids, zwitterionic species that form under neutral pH conditions can be highly reactive towards protodeboronation.[1]
Actionable Steps:
-
Optimize the Base: Strong bases can accelerate protodeboronation.[4] Consider switching to a weaker inorganic base such as K₃PO₄ or K₂CO₃. In some cases, fluoride-based bases like CsF can be effective.
-
Temperature and Reaction Time: High temperatures can increase the rate of both the desired reaction and protodeboronation.[8] If possible, screen lower reaction temperatures. Similarly, prolonged reaction times can lead to increased byproduct formation. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Catalyst and Ligand Choice: The efficiency of your catalyst system is crucial. A highly active catalyst that promotes rapid catalytic turnover can favor the desired cross-coupling over the slower protodeboronation pathway.[1] Experiment with different palladium catalysts and phosphine ligands to find a combination that accelerates the cross-coupling.
-
Solvent System: The choice of solvent can influence the rates of both hydrolysis and protodeboronation. Aprotic solvents are generally preferred.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation for heteroaromatic boronic esters like those derived from pyridazine?
A1: The protodeboronation of heteroaromatic boronic esters can proceed through multiple pathways. A key process often involves the initial hydrolysis of the ester to the corresponding boronic acid.[4][5] Under basic conditions, this boronic acid can form a boronate anion ([ArB(OH)₃]⁻), which is more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond.[1] For basic heteroaromatics, the situation can be more complex, with zwitterionic intermediates playing a role, particularly at neutral pH.[1]
Mechanistic Overview:
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Q2: Are there any analytical techniques to quantify the extent of protodeboronation?
A2: Yes, several analytical methods can be employed to monitor and quantify protodeboronation:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to directly observe the formation of the protodeboronated pyridazine byproduct and the disappearance of the starting boronic ester. ¹¹B and ¹⁹F NMR (if applicable) can also provide valuable insights into the speciation of boron-containing compounds in the reaction mixture.[4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for monitoring the progress of the reaction, allowing for the separation and identification of the starting materials, desired product, and the protodeboronated byproduct. Quantitative analysis can be performed with appropriate calibration standards.
-
Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC can also be used for quantitative analysis.
Q3: Can the electronic nature of substituents on the pyridazine ring influence the rate of protodeboronation?
A3: Absolutely. Electron-withdrawing groups on the pyridazine ring can increase the Lewis acidity of the boron atom, potentially making the C-B bond more susceptible to cleavage. Conversely, electron-donating groups might stabilize the boronic ester and slow down the rate of protodeboronation. However, the interplay of electronic effects in heteroaromatic systems can be complex, and experimental validation is always recommended.
Recommended Experimental Protocol to Minimize Protodeboronation
This general protocol provides a starting point for optimizing your Suzuki-Miyaura coupling reaction to disfavor protodeboronation.
Materials:
-
Pyridazine boronic ester (preferably a stable form like a MIDA ester)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add the pyridazine boronic ester, aryl halide, palladium catalyst, and base under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[3]
Data Summary Table for Base and Solvent Screening:
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Yield of Protodeboronated Byproduct (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 45 | 35 |
| 2 | K₃PO₄ (2.0) | Dioxane | 80 | 8 | 75 | 10 |
| 3 | CsF (2.0) | Toluene | 90 | 10 | 68 | 15 |
| 4 | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 12 | 52 | 28 |
Note: This is a representative table. Actual results will vary depending on the specific substrates.
By carefully considering the factors outlined in this guide and systematically optimizing your reaction conditions, you can significantly suppress the undesired protodeboronation of pyridazine boronic esters and improve the efficiency of your synthetic endeavors.
References
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Available at: [Link]
-
Zhu, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Li, W., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Verhoog, S., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
ResearchGate. (2025). Boron Determination—A Review of Analytical Methods. Available at: [Link]
-
PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Reactions
Introduction
Welcome to the technical support guide for purifying reaction products derived from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine. This versatile building block is a staple in modern synthetic chemistry, particularly for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction.[1][2] The unique electronic properties of the pyridazine ring make it a valuable scaffold in medicinal chemistry and materials science.[3][4]
However, the presence of two Lewis basic nitrogen atoms in the pyridazine core introduces specific challenges during product purification.[5] These challenges often include tenacious contamination from palladium catalysts, difficulties in separating polar products, and managing boron-containing byproducts. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these issues and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: My purified compound has a persistent grey/black color. How do I effectively remove residual palladium catalyst?
A: This is a classic issue when working with nitrogen-containing heterocycles. The pyridazine nitrogen atoms can chelate with palladium, keeping it in solution and making it difficult to remove by simple filtration.[6][7] Your best options are treatment with activated carbon or, for more complete removal, using a specialized palladium scavenger. Thiol-based scavengers are particularly effective at binding palladium species, which can then be filtered off.[6][8]
Q2: My TLC shows significant streaking or tailing for my pyridazine product on a silica gel column. How can I improve the chromatography?
A: Streaking is common for basic compounds like pyridazines on acidic silica gel.[9] The interaction between the basic nitrogen atoms and acidic silanol groups on the silica surface leads to poor peak shape. To resolve this, add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[9] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Q3: I have a non-polar impurity that I suspect is a homocoupled byproduct of my boronic ester. What's the best way to remove it?
A: Homocoupling of boronic acids or esters is a known side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species or oxygen.[10][11] This byproduct is typically much less polar than your desired pyridazine product. It can usually be removed effectively using standard silica gel column chromatography, eluting first with a non-polar solvent system (e.g., hexanes/ethyl acetate) to wash off the homocoupled dimer before increasing the polarity to elute your product.[12]
Q4: Can I use a simple acid-base extraction for purification?
A: Yes, this can be a very powerful first-pass purification step. Since your product contains a basic pyridazine ring, it can be protonated and extracted into an aqueous acidic layer (e.g., 1 M HCl), leaving non-basic organic impurities behind.[13] You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and back-extract your purified product into an organic solvent.[14] This is an excellent method for removing neutral impurities like unreacted starting materials or boronate-derived byproducts.
Q5: What is the best general work-up procedure for a Suzuki reaction using this reagent?
A: A robust general work-up starts with diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM) and filtering it through a pad of Celite® to remove the inorganic base and precipitated palladium.[15] The filtrate can then be washed with water and brine. For more stubborn palladium contamination, you can either perform a scavenger treatment at this stage or proceed directly to chromatographic purification, often with a basic modifier in the eluent.
In-Depth Troubleshooting Guides
Guide 1: Eradicating Palladium Contamination
Residual palladium is a major concern, especially in pharmaceutical development where strict limits on heavy metal impurities are enforced.[6] The chelation of palladium by the pyridazine moiety necessitates a proactive removal strategy.
Palladium Removal Techniques: A Comparison
| Method | Mechanism | Pros | Cons | Best For |
| Activated Carbon | Adsorption | Inexpensive, readily available. | Can adsorb the desired product, leading to yield loss; may not achieve <10 ppm levels.[7] | Initial, bulk removal of palladium. |
| Thiol-Based Scavengers | Covalent Bonding | High affinity and selectivity for palladium, very effective.[6][8] | More expensive than carbon. | Achieving very low palladium levels (<10 ppm) for pharmaceutical applications. |
| Filtration through Celite® | Physical Filtration | Simple, fast. | Only effective for heterogeneous or precipitated palladium (e.g., Pd/C, Pd black).[7][15] | Removing insoluble palladium species post-reaction. |
Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., Ethyl Acetate, Toluene).
-
Initial Filtration: Filter the mixture through a pad of Celite® to remove the bulk of inorganic salts and any precipitated palladium.
-
Scavenger Addition: Transfer the filtrate to a clean flask. Add the thiol-based scavenger resin (typically 5-10 equivalents relative to the palladium catalyst).
-
Stirring: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined experimentally.[6]
-
Final Filtration: Filter the mixture to remove the scavenger resin-palladium complex. Wash the resin with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now significantly depleted of palladium.
Guide 2: Mastering Chromatographic Purification
Due to the polarity of the pyridazine core, column chromatography requires careful solvent selection and sometimes modification of the stationary phase.
Workflow for Method Development
Caption: Decision workflow for developing a column chromatography method.
Recommended Starting Solvent Systems for Silica Gel Chromatography
| Polarity of Product | Starting Eluent System | Comments |
| Low to Medium | 20-50% Ethyl Acetate in Hexanes | A standard system for many common cross-coupling products.[16] |
| Medium to High | 80-100% Ethyl Acetate in Hexanes | Good for more functionalized, polar molecules. |
| High | 2-5% Methanol in Dichloromethane | Effective for highly polar compounds, but can cause streaking.[16] |
| Very High / Basic | 5% Methanol (+1% NH₄OH) in Dichloromethane | The basic modifier is crucial for good peak shape with basic heterocycles.[9] |
Guide 3: Managing Boron-Containing Impurities
Unreacted this compound and its byproducts can complicate purification.
-
Aqueous Work-up: Many boron impurities can be removed by washing the organic layer with an aqueous base (like 1M NaOH) followed by water. The boronic ester can hydrolyze to the more water-soluble boronic acid, which is then extracted into the aqueous layer.
-
Recrystallization: If your product is a solid, recrystallization can be highly effective. Boron impurities often remain in the mother liquor.[17][18]
-
Specialized Extraction: For removing the pinacol byproduct from boronic ester hydrolysis, repetitive addition and evaporation of a methanol/water mixture can form an azeotrope with the pinacol, facilitating its removal in vacuo.[19]
Guide 4: Purification via Recrystallization
When applicable, recrystallization is an excellent method for achieving high purity. The key is solvent selection.
Protocol 2: Step-by-Step Recrystallization
-
Solvent Screening: In parallel vials, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures) at room temperature and with heating.
-
Ideal Solvent Selection: An ideal solvent dissolves the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[18]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a quick gravity filtration of the hot solution to remove them.[17]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[17]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Recrystallization Solvent Selection
Sources
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- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
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- 16. Chromatography [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
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- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Navigating Side Reactions in Heteroaryl Suzuki Couplings
A Foreword from Your Application Scientist:
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The ability to forge carbon-carbon bonds with heteroaromatic systems is a cornerstone of modern drug development.
However, the very features that make heterocycles so valuable—their unique electronic properties and ability to engage in hydrogen bonding—also make them notoriously challenging coupling partners. When working with heteroaryl boronic esters, what appears straightforward on paper can quickly become a low-yield, impurity-ridden reality in the flask.
This guide is designed to move beyond generic protocols. It's built from field-proven insights and a deep understanding of the mechanistic pathways that lead to common failures. Here, we will dissect the most prevalent side reactions—protodeborylation, homocoupling, and catalyst deactivation—not just by telling you what to do, but by explaining why you're doing it. Our goal is to empower you to troubleshoot effectively, optimize rationally, and ultimately, achieve clean, high-yielding reactions.
Section 1: The Persistent Problem of Protodeborylation
This is, without a doubt, the most common side reaction that consumes your valuable starting material. Protodeborylation is the cleavage of the C–B bond, where it is replaced by a C–H bond from a proton source, leading to the formation of the simple, unfunctionalized heteroarene.[1][2]
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a major peak corresponding to the mass of my heteroarene without the boronic ester group. What is happening?
A: You are observing protodeborylation (also called protodeboronation). This side reaction is especially rampant with heteroaryl boronic acids and their esters under the basic, often aqueous, conditions required for the Suzuki coupling.[1] The mechanism is typically accelerated by base and requires a proton source, which is most often water but can also be alcohols or even acidic N-H groups on other substrate molecules.[3][4] Electron-rich heterocycles, like furans and pyrroles, are particularly susceptible.[5]
Q2: I thought using a pinacol boronic ester instead of the boronic acid would prevent this. Why is it still happening?
A: While boronic esters are generally more stable than their corresponding acids, they are not immune to protodeborylation.[6] Critically, under many standard Suzuki conditions, the boronic ester can first hydrolyze back to the boronic acid, which then rapidly undergoes protodeborylation.[3][7][8] Therefore, simply using an ester is not a guaranteed solution if the reaction conditions promote its hydrolysis. The stability imparted by esterification is nuanced and highly dependent on the reaction environment.[3][7][8]
Q3: What are the most effective strategies to minimize protodeborylation?
A: The core strategy is to limit the availability of protons and control the basicity.
-
Switch to Anhydrous Conditions: Water is the primary culprit. Using anhydrous solvents (e.g., dioxane, THF, toluene) and a base that does not generate water is highly effective.[2][9]
-
Choose Your Base Wisely: Strong aqueous bases can accelerate the side reaction.[9] Consider switching to a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are effective in anhydrous or low-water conditions.[10][11] Potassium fluoride (KF) is another option that can activate the boronic ester without promoting significant protodeborylation.[12]
-
Use a More Stable Boron Reagent: For particularly unstable heteroaryl systems, consider using potassium heteroaryltrifluoroborates or N-methyliminodiacetic acid (MIDA) boronates. These reagents are significantly more stable and participate in the catalytic cycle via a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for side reactions.[1][5][13]
Visualizing the Competing Pathways
The diagram below illustrates how the desired catalytic cycle is intercepted by the protodeborylation pathway. Minimizing water and selecting the right base are key to staying on the productive path.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
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- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 12. Suzuki Coupling [organic-chemistry.org]
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improving the stability of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in solution
An in-depth technical guide from the desk of a Senior Application Scientist.
Technical Support Center: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we address common challenges related to its stability in solution, providing field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, storage, and inherent stability of this compound.
Q1: What is this compound and why is its stability a primary concern?
A1: this compound is a boronic acid pinacol ester (Bpin) derivative of pyridazine.[1][2][3][4] It is a crucial building block in medicinal chemistry and materials science, most notably for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5][6]
The primary concern is the compound's susceptibility to degradation in solution. Boronic esters, while generally more stable and easier to handle than their corresponding free boronic acids, are prone to hydrolysis, protodeboronation, and oxidation.[5][7] The presence of the electron-deficient pyridazine ring can further influence the stability of the carbon-boron bond.[8] This instability can lead to reduced reaction yields, inconsistent results, and the formation of unwanted byproducts, compromising the integrity of your synthesis.[9]
Q2: What are the main degradation pathways for this compound in solution?
A2: There are two principal degradation pathways you must be aware of:
-
Hydrolysis: This is the most common degradation route. In the presence of water or other protic solvents (like methanol or ethanol), the pinacol ester can hydrolyze back to the corresponding pyridazine-4-boronic acid and pinacol.[10][11] This process is reversible but often leads to lower reactivity or unwanted side reactions in subsequent steps.[12] The rate of hydrolysis can be influenced by pH, temperature, and the specific solvent used.[13][14]
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, replacing the boronic ester group with a hydrogen atom to yield unsubstituted pyridazine. This is an irreversible and highly detrimental side reaction, particularly common with heteroaryl boronic acids.[8][9] It can be accelerated by factors such as heat, the presence of base, aqueous conditions, and even the palladium catalyst itself during a cross-coupling reaction.[6][9]
Caption: Primary degradation pathways for 4-(Pyridazinyl)-Bpin in solution.
Q3: What are the ideal storage and handling conditions for the compound?
A3:
-
Solid Form: As a solid, the compound is relatively stable. Store it in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.
-
In Solution: Stock solutions are not recommended for long-term storage due to the risk of degradation.[9] If a solution must be prepared in advance, it should be made fresh whenever possible using a dry, aprotic solvent and stored under an inert atmosphere for the shortest duration feasible.
Q4: Which solvents are best for preparing solutions of this compound?
A4: The choice of solvent is critical to minimizing degradation. Aprotic solvents are strongly recommended to prevent hydrolysis.
| Solvent Class | Recommended Solvents | Not Recommended | Rationale |
| Aprotic Non-Polar | Toluene, Dioxane, Tetrahydrofuran (THF) | --- | Excellent choice for minimizing hydrolysis. Ensure solvents are anhydrous. Be aware that ethers like THF and dioxane can form peroxides over time. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | --- | Good options, but ensure they are anhydrous. DMF should be used with caution as it can decompose at high temperatures or in the presence of strong bases. |
| Protic Solvents | --- | Water, Methanol, Ethanol, Isopropanol | These solvents will actively promote hydrolysis of the boronic ester to the boronic acid and should be avoided for storage or dissolution prior to reaction.[15][16] While some reactions require protic co-solvents, they should be added immediately before the reaction begins.[17] |
Q5: How can I monitor the degradation of my compound in solution?
A5: Regular quality control is essential. Several analytical techniques can be employed:
-
¹H NMR Spectroscopy: This is a powerful tool. Dissolve a small sample in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆). The appearance of a sharp singlet around 1.2-1.3 ppm corresponding to the methyl protons of free pinacol is a clear indicator of hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradants.[18] However, analysis can be challenging as hydrolysis may occur on the column itself.[11][19] Using aprotic diluents, high pH mobile phases, or hydrophilic interaction liquid chromatography (HILIC) can mitigate this issue.[19][20][21]
-
LC-MS: This technique is invaluable for identifying the parent compound and degradation products (boronic acid and protodeboronated pyridazine) by their mass-to-charge ratio.[18]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: My Suzuki-Miyaura coupling reaction is giving low, inconsistent, or no yield. Is reagent instability the cause?
Answer: Yes, this is a very common issue. The instability of heteroaryl boronic esters is a well-documented challenge in Suzuki-Miyaura couplings.[6][8] Low yields are often a direct result of the reagent degrading either before or during the reaction.
Troubleshooting Protocol:
-
Verify Reagent Quality: Before starting, check the purity of your solid this compound via ¹H NMR or HPLC.
-
Optimize Reaction Setup:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Degas Your Reaction Mixture: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon for 15-30 minutes) before adding the palladium catalyst. This removes dissolved oxygen that can contribute to oxidative degradation pathways.
-
Order of Addition Matters: Add the boronic ester, aryl halide, and base to the degassed solvent. Add the palladium catalyst last, just before heating. This minimizes the time the boronic ester is exposed to the catalyst and base at room temperature.
-
-
Re-evaluate Reaction Conditions:
-
Base Selection: The choice of base is critical. While aqueous bases like K₂CO₃ or K₃PO₄ are common, they can accelerate hydrolysis and protodeboronation.[9] Consider using an anhydrous base like CsF or anhydrous K₃PO₄.[6]
-
Solvent System: While some water can be beneficial for the transmetalation step in Suzuki couplings, too much will accelerate reagent decomposition.[17] If using an aqueous base, minimize the amount of water or consider a biphasic system. Solvents like isopropanol have been shown to be effective for challenging pyridyl couplings.[6]
-
-
Consider Alternative Reagents: If instability remains a persistent issue, consider converting the boronic ester to a more robust derivative in situ or using a different boron reagent. N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes are known for their enhanced stability and can be used in "slow-release" coupling strategies.[9][22][23]
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Problem 2: I'm seeing a new, more polar spot on my TLC plate and my reaction is not going to completion. What is it?
Answer: You are almost certainly observing the formation of pyridazine-4-boronic acid, the hydrolysis product. Boronic acids are significantly more polar than their corresponding pinacol esters, causing them to have a lower Rf value (run lower) on a normal-phase silica TLC plate. Its presence indicates that moisture has entered your reaction or was present in your solvent or starting materials.
Corrective Action Protocol:
-
Immediate Action: If the reaction is ongoing, you can try to drive the equilibrium back towards the ester by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves, though this is often only partially effective.
-
For Future Experiments:
-
Dry Your Solvents: Use freshly distilled solvents or solvents from a commercial drying system.
-
Check Your Base: If you are using a powdered base like K₂CO₃ or K₃PO₄, ensure it is anhydrous. It can be dried in an oven before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment, especially during reagent transfers.
-
Problem 3: Can I prepare a stock solution of this reagent for multiple reactions?
Answer: It is strongly discouraged. Preparing a stock solution, even in an anhydrous aprotic solvent, introduces significant risk of gradual degradation. The compound is best weighed out fresh for each reaction.
If you must prepare a solution for dispensing into multiple reactions on the same day, follow this Best-Practice Protocol for Short-Term Solution Handling :
-
Preparation: In a glovebox or under a positive flow of inert gas, dissolve the freshly weighed solid in the minimum required volume of anhydrous aprotic solvent (e.g., dioxane).
-
Storage: Store the solution in a sealed, septum-capped vial under an inert atmosphere.
-
Time Limit: Use the solution within a few hours. Do not store overnight.
-
Verification: Before use in a critical reaction, it is wise to take a small aliquot for a quick analytical check (e.g., rapid HPLC or LC-MS) to confirm its integrity.
By understanding the inherent instability of this compound and implementing these rigorous handling and troubleshooting protocols, you can significantly improve the reliability and success of your synthetic endeavors.
References
-
Cammidge, A. N., et al. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. This study provides a comparative analysis of the hydrolytic stability of various boronic esters. [Link]
-
Wikipedia. Boronic acid. General information on boronic acids and their esters, including synthesis and reactivity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Highlights the advantages of pinacol esters, such as enhanced stability compared to free boronic acids. [Link]
-
Cox, S. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Discusses the instability of boronic acids and pinacol esters, including their propensity for hydrolysis, deboronation, and oxidation. [Link]
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Provides methods for the hydrolysis of boronic esters. [Link]
-
Wang, S., et al. (2021). Internal and external catalysis in boronic ester networks. Details factors affecting boronic ester hydrolysis, including pH and solvent. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Mentions the susceptibility of pinacol boronate esters to hydrolysis, posing challenges for reversed-phase HPLC analysis. [Link]
-
NRC Publications Archive. Use of polymeric borate-ester electrolyte additives to stabilize the interface and enhance the cycling performance of silicon/graphite composites in lithium-ion batteries. Discusses the synthesis of polymer additives with borate ester groups. [Link]
-
ACS Publications. Use of Polymeric Borate-Ester Electrolyte Additives to Stabilize the Interface and Enhance the Cycling Performance of Silicon/Graphite Composites in Lithium-Ion Batteries. Describes the synthesis and application of polymeric borate esters. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Explains that the formation of pinacol esters is reversible in the presence of water. [Link]
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Discusses various protecting groups for boronic acids to enhance stability, with pinacol esters being the most popular. [Link]
-
Plamondon, J., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Investigates the oxidative degradation pathway of a peptide boronic acid. [Link]
-
Yao, J., & Dong, J. (1995). Improvement of hydrolytic stability of Borate Esters used as lubricant additives. Discusses methods to improve the hydrolytic stability of borate esters. [Link]
-
Journal of the American Chemical Society. A Water-Stable Boronate Ester Cage. Discusses the challenge of facile backward hydrolysis in boronate esters. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Describes the instability of boronic acids via protodeboronation and oxidation and proposes MIDA boronates as a stable alternative. [Link]
-
Molander, G. A., & Ellis, N. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Presents diethanolamine (DABO) boronates as air- and water-stable adducts. [Link]
-
Liu, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Addresses the analytical challenges of pinacolboronate esters due to facile hydrolysis. [Link]
-
MDPI. A Self-Healing Thermoset Epoxy Modulated by Dynamic Boronic Ester for Powder Coating. Mentions the cleavage of boronic ester bonds at elevated temperatures. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Explains the use of diethanolamine to protect boronic acids and improve stability. [Link]
-
ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. Discusses the challenges in analyzing pinacolboronate esters with reversed-phase HPLC due to on-column degradation. [Link]
-
ResearchGate. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Highlights the utility of HILIC to prevent on-column hydrolysis of pinacol boronate esters. [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Describes the challenges and optimization of Suzuki-Miyaura reactions with 2-pyridyl boronic esters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Reviews the instability and poor reactivity of 2-pyridyl boron reagents. [Link]
-
Shields, J. D., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Discusses challenges in the Suzuki-Miyaura reaction of 2-halopyridines, including protodeborylation. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Notes the rapid decomposition of 2-pyridyl boronic acids via protodeboronation. [Link]
-
Isbrandt, E. S., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Suggests that water may increase reaction efficiency by hydrolyzing the boronic ester in situ to the more reactive boronic acid. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Discusses the mechanisms of protodeboronation. [Link]
-
ChemBK. pyridazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. Provides basic information about the compound. [Link]
-
PubMed. (2024). Solvent Effects in Boronic Acid-Diol Binding. Discusses the influence of solvent on boronic acid-diol condensation. [Link]
-
American Chemical Society. (2024). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. Mentions Suzuki-Miyaura coupling involving boronic acids. [Link]
-
Liberty University. (2020). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. General information on pyridazine synthesis and properties. [Link]
-
ChemBK. This compound. Provides physico-chemical properties of the compound. [Link]
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Information on the pyridine analogue of the compound . [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Details the biodegradation pathway of pyridine. [Link]
-
Sunshine Pharma. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[5][10][24]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Example of a complex molecule containing a boronic ester. [Link]
-
PubMed. (2012). The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. Discusses the impact of protic and aprotic solvents on pyridine derivatives. [Link]
-
NIH. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Explores the effects of polar protic and aprotic solvents on molecular properties. [Link]
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Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings with Pyridazines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. Pyridazines, while crucial building blocks in medicinal chemistry, present unique difficulties due to their electron-deficient nature and the presence of Lewis basic nitrogen atoms. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these complex couplings and achieve optimal results.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing a clear, actionable path to a solution.
Question 1: My reaction shows low to no conversion of the starting material. What is the primary cause and how do I fix it?
Answer:
Low or no conversion in pyridazine Suzuki couplings is most often rooted in two interconnected issues: catalyst inhibition and difficult oxidative addition .
-
Causality—Catalyst Inhibition: The pyridazine ring contains two adjacent nitrogen atoms that are Lewis basic. These nitrogens can coordinate strongly to the palladium(0) catalyst, effectively "poisoning" it and preventing it from entering the catalytic cycle.[1][2] This is particularly problematic with less sterically hindered or more electron-rich palladium complexes.
-
Causality—Difficult Oxidative Addition: The C-X (where X is Cl, Br) bond on an electron-deficient pyridazine ring is polarized, which should theoretically facilitate oxidative addition. However, catalyst inhibition can prevent this initial, crucial step of the catalytic cycle from occurring efficiently.[3] For chloro-pyridazines, the high strength of the C-Cl bond presents an additional significant energy barrier.[4]
-
Re-evaluate Your Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often inadequate for these systems.[5] The key is to use a ligand that is both electron-rich to promote oxidative addition and sterically bulky to discourage catalyst inhibition by the pyridazine nitrogens.[1][6]
-
Immediate Action: Switch to a modern biaryl phosphine (Buchwald) ligand. These are designed specifically for challenging cross-couplings.[4][7]
-
Rationale: The bulk of these ligands creates a "pocket" around the palladium center that favors the approach of the aryl halide over the coordinating pyridazine nitrogen. Their electron-donating properties make the palladium center more nucleophilic, accelerating the oxidative addition step.[6]
-
-
Increase Catalyst Loading (Systematically): While not a universal solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.[8] However, this should be a secondary step after ligand optimization.
-
Screen Different Palladium Precursors: While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective starting points, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer superior performance and reproducibility.
Question 2: I am observing significant amounts of byproduct formation, primarily homocoupling of my boronic acid and/or protodeboronation. What is happening?
Answer:
These side reactions indicate that the desired cross-coupling pathway is too slow, allowing competitive and undesired reaction pathways to dominate.
-
Causality—Slow Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can be sluggish.[1] During this delay, the activated boronic acid is susceptible to decomposition pathways.
-
Protodeboronation: The boronic acid reacts with trace water or other proton sources in the reaction mixture, replacing the boron group with a hydrogen atom.
-
Homocoupling: Two molecules of the boronic acid react with each other, catalyzed by palladium, to form a symmetrical biaryl.
-
-
Optimize the Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation without promoting decomposition.[4]
-
Immediate Action: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[4] These bases are highly effective in activating boronic acids.
-
Solvent Considerations: Ensure your solvent system can at least partially solubilize the base. Aqueous mixtures (e.g., dioxane/water, toluene/water) are often effective.[4][9] The water component is crucial for activating the base and facilitating the formation of the active borate species.[9]
-
-
Use a More Stable Boron Reagent: Boronic acids can be unstable.[10]
-
Alternative Reagents: Consider using boronic acid pinacol esters (BPin) or trifluoroborate salts (BF₃K). These reagents are often more robust and less prone to protodeboronation and homocoupling, releasing the active boronic acid slowly in situ.[11]
-
-
Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition pathways. If you are observing significant byproduct formation, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding strategy and component selection for pyridazine Suzuki couplings.
FAQ 1: What is the best "go-to" catalyst system for starting a new Suzuki coupling with a chloro-pyridazine?
For a challenging substrate like a chloro-pyridazine, starting with a robust, high-activity catalyst system is crucial to avoid initial failures. A widely successful starting point is a system employing a biaryl phosphine (Buchwald) ligand .
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and reliable sources of Pd(0). |
| Ligand | SPhos or XPhos | These are highly electron-rich and sterically bulky ligands, proven to be effective for activating C-Cl bonds and resisting catalyst inhibition by N-heterocycles.[4][7] |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, effective base for activating boronic acids in challenging couplings.[4] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common and effective solvent system that balances reactant solubility and base activation.[4] |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for C-Cl bond cleavage. |
This combination provides a high probability of success for initial screening experiments.
FAQ 2: How does the electronic nature of the pyridazine and the boronic acid affect catalyst choice?
The electronic properties of both coupling partners significantly influence the reaction rate and success. The general principle is to create a "push-pull" electronic dynamic to facilitate the key steps of the catalytic cycle.
-
Electron-Deficient Pyridazine (Typical Case): The electron-withdrawing nature of the pyridazine ring makes the oxidative addition step more favorable.[9][12]
-
Boronic Acid Electronics:
-
Electron-Rich Boronic Acids: These generally accelerate the reaction. The electron-donating groups make the boronic acid more nucleophilic, speeding up the transmetalation step.[2][10]
-
Electron-Poor Boronic Acids: These can be more challenging as they slow down the transmetalation step. In these cases, a highly active catalyst system (as described in FAQ 1) is essential.
-
A workflow for catalyst selection can be visualized as follows:
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Welcome to the technical support guide for the Suzuki-Miyaura coupling involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience. Our goal is to empower you to overcome common challenges and optimize your reaction outcomes.
The Suzuki coupling of nitrogen-containing heteroaryl boronates, particularly pyridazine derivatives, presents unique challenges. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle, while the electron-deficient nature of the ring can influence the rates of key steps like transmetalation.[1][2][3][4] The choice of base is not merely an afterthought but a critical parameter that dictates the success, yield, and purity of the desired product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction has a very low yield or is not working at all. What is the most likely cause related to the base?
Answer: Low or no conversion in the Suzuki coupling of 4-pyridyl boronic esters is frequently tied to an inappropriate choice of base or suboptimal reaction conditions that promote side reactions over the desired cross-coupling.
Core Problem: The primary issue often lies in the delicate balance required to activate the boronic ester for transmetalation without causing degradation of the starting materials or inhibiting the catalyst.[5][6]
Troubleshooting Steps & Explanations:
-
Evaluate Your Base Strength: The basicity must be sufficient to form the reactive boronate species [R-B(OR)2(Base)]⁻, which facilitates the transfer of the pyridyl group to the palladium center.[7][8] However, excessively strong bases or high concentrations can lead to catalyst deactivation or promote unwanted side reactions.[9]
-
Insight: For pyridazine substrates, moderately strong inorganic bases often provide the best results. Strong organic bases like NaOtBu can sometimes promote hydrodehalogenation of the coupling partner.[10]
-
-
Check for Protodeboronation: This is a common side reaction where the C-B bond of your pyridazine boronic ester is cleaved, replacing the boronate group with a hydrogen atom.[11][12] This is particularly prevalent with electron-deficient heteroaryl boronates and can be catalyzed by strong bases or the presence of excess water.[13][14]
-
Solution: If you suspect protodeboronation (confirmed by identifying pyridazine as a byproduct), switch to a milder base (e.g., K₂CO₃) or a phosphate base (K₃PO₄), which is often effective for challenging substrates.[1][10] Using a mixed solvent system like dioxane/water can sometimes suppress this pathway by controlling the base's solubility and effective strength.[6]
-
-
Consider Catalyst Inhibition: The nitrogen atom of the pyridazine ring can act as a ligand for the palladium catalyst, forming off-cycle, unreactive complexes.[1][2] The choice of base can influence the equilibrium of this inhibition.
-
Solution: The "caesium effect" is often observed, where caesium bases (e.g., Cs₂CO₃) outperform their potassium or sodium counterparts.[14] This may be due to the poor solubility of caesium halides formed, driving the reaction forward, or a direct interaction of the large Cs⁺ cation with reaction intermediates. Trying Cs₂CO₃ or CsF is a highly recommended troubleshooting step.
-
Question 2: I am observing significant amounts of side products. How can the base influence the formation of homocoupled products or hydrodehalogenation?
Answer: The formation of byproducts is a clear indicator that one or more steps in the catalytic cycle are inefficient, allowing competing pathways to dominate. The base plays a profound role in the rates of these competing reactions.
-
Homocoupling of the Boronic Ester: This results in the formation of 4,4'-bipyridazine. It can occur if the transmetalation is slow and is often promoted by the presence of oxygen. While less directly controlled by the base, a base that promotes efficient transmetalation will naturally suppress this side reaction.
-
Hydrodehalogenation: In this pathway, the aryl halide coupling partner (e.g., bromobenzene) is reduced to an arene (benzene). This is often promoted by stronger bases and certain solvents.[10][15]
-
Mechanism: This side reaction can occur via the reductive elimination of an aryl-palladium(II) hydride intermediate.
-
Solution: If hydrodehalogenation is a major issue, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.[10] Ensure your solvent is thoroughly degassed, as water can sometimes be a hydride source under certain conditions.
-
Data Summary: Base Selection for Pyridazine Suzuki Coupling
The following table summarizes common bases and their general applicability to challenging heteroaromatic Suzuki couplings.
| Base | Typical Conditions | Advantages | Potential Issues |
| K₃PO₄ | Dioxane/H₂O or Toluene/H₂O, 80-110 °C | Often effective for N-heterocycles; balances reactivity and minimizes side reactions.[1][10] | Can be slow with less reactive halides. |
| Cs₂CO₃ | Dioxane or DMF, 80-110 °C | Frequently gives higher yields ("caesium effect"); good for difficult couplings.[14] | More expensive; can be hygroscopic. |
| K₂CO₃ | Dioxane/H₂O or EtOH/H₂O, Reflux | Milder; good starting point to minimize protodeboronation.[6][13] | May not be strong enough for less reactive aryl chlorides or triflates. |
| KF | Anhydrous Dioxane or THF, 80-100 °C | Useful for base-sensitive functional groups; activates boronic esters without strong Brønsted basicity.[4][5] | Can be less effective than carbonate or phosphate bases. |
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of 4-pyridyl Pinacol Boronate
This protocol provides a robust starting point for optimizing the base for your specific aryl halide.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the selected base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required). For challenging substrates, pre-formed catalysts with bulky biarylphosphine ligands like SPhos or XPhos are recommended.[10]
-
-
Solvent Addition:
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
-
Work-up and Analysis:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and identify major byproducts like pyridazine (from protodeboronation).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of base action in the Suzuki-Miyaura coupling? The base performs two critical functions in the catalytic cycle.[6] First, it reacts with the boronic acid or ester to form a more nucleophilic "ate" complex (a boronate). This increased electron density on the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5][7][8] Second, in reactions that generate an acid (e.g., from an aryl halide, HX is formed), the base neutralizes it, preventing catalyst deactivation.
Q2: Why are phosphate bases like K₃PO₄ often recommended for heteroaromatic couplings? Potassium phosphate (K₃PO₄) is considered a "happy medium" base. It is strong enough to promote the formation of the active boronate species but is generally less harsh than hydroxides or alkoxides, which can promote side reactions. Its moderate basicity and the nature of the phosphate anion are often well-suited for substrates like pyridazines that are prone to degradation or catalyst inhibition.[1][10]
Q3: Can the reaction be run under anhydrous conditions? Yes, but the mechanism may differ. While many Suzuki couplings use aqueous bases, anhydrous conditions are also possible, often employing bases like KF or CsF.[4][5] In these cases, the activation of the boronic ester may proceed through a different intermediate. Some studies suggest that even in nominally "anhydrous" reactions, trace water is crucial for hydrolysis of the boronic ester to a more reactive boronic acid prior to transmetalation.[11] However, direct transmetalation from the boronic ester is also possible.[16] For substrates prone to protodeboronation, starting with anhydrous conditions can be a valuable strategy.
Visualized Mechanisms and Workflows
The Role of the Base in the Suzuki Catalytic Cycle
Caption: The Suzuki catalytic cycle, highlighting the activation of the boronic ester by a base to form a reactive boronate species for the transmetalation step.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues in the Suzuki coupling of 4-pyridyl boronic ester based on byproduct analysis.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
ResearchGate. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
ResearchGate. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]
-
ACS Publications. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
IS MUNI. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Available at: [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from Pyridazine-Containing Products
Welcome to the technical support center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with purifying pyridazine-containing products from residual palladium catalysts. The unique electronic properties of the pyridazine moiety present specific difficulties that require a tailored approach for effective purification.
This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and achieve the stringent purity levels required for your active pharmaceutical ingredients (APIs).
The Core Challenge: Why Pyridazines Complicate Palladium Removal
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[1][2] However, the removal of the palladium catalyst post-reaction is a critical step to ensure the safety and efficacy of the final API. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities.[3][4][5][6] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[7][8]
The primary difficulty with pyridazine-containing products lies in the molecule's inherent ability to act as a strong bidentate ligand for palladium. The two adjacent nitrogen atoms in the pyridazine ring can chelate to the metal center, forming a stable complex. This strong interaction can lead to several purification issues:
-
Product-Catalyst Complexation: The desired product itself sequesters the palladium, keeping it in solution and rendering simple filtration or crystallization ineffective.[2][9]
-
Ineffective Scavenging: The high affinity of the pyridazine for palladium means that a scavenger must be a superior chelator to effectively strip the metal from the product.
-
Variability in Palladium Species: The residual palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments, further complicating the selection of a universally effective removal method.[9]
This guide will walk you through a logical approach to selecting and optimizing a purification strategy for your specific pyridazine-containing molecule.
Frequently Asked Questions (FAQs)
Q1: Where do I even start? How do I choose the right palladium removal method for my pyridazine product?
A1: The optimal method is highly system-dependent.[2] A screening approach is almost always necessary. The selection process involves considering the nature of your product, the palladium species, and practical process constraints. Use the following decision tree to guide your initial selection.
Caption: Decision tree for selecting a palladium removal strategy.
Q2: I see many "metal scavengers" on the market. Which functional groups are best for pyridazine products?
A2: Due to the strong chelation of palladium by the pyridazine ring, you need a scavenger with an even higher affinity for the metal. Sulfur-based scavengers are generally the most effective due to the element's high affinity for platinum-group metals.[2]
-
Thiol-based Scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol): These are robust and versatile scavengers, particularly effective for Pd(II).[10] They work by forming strong covalent bonds with the metal.
-
Thiourea-based Scavengers (e.g., SiliaMetS® Thiourea): These are excellent, versatile scavengers for various forms of palladium and are widely used in the pharmaceutical industry.[10]
-
Trimercaptotriazine (TMT)-based Scavengers: These multidentate ligands are exceptionally effective due to their ability to form multiple bonds with a single palladium atom, making them powerful chelators that can effectively compete with your pyridazine product.[2][11]
The choice between them often comes down to empirical screening, as performance can be affected by the solvent, temperature, and the specific structure of your API.[2]
Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Pros | Cons | Best For |
| Thiol | -SH | High affinity for Pd(II), robust, widely applicable.[10][12] | Can sometimes require elevated temperatures for optimal performance. | General purpose, effective for Pd(II) species. |
| Thiourea | -SC(NH₂)NH₂ | Versatile for many Pd species, widely used in pharma.[10] | Can potentially decompose under harsh conditions. | Broad-spectrum palladium removal in organic solvents.[10] |
| TMT | Triazine-trithiol | Very high affinity, multidentate chelation, often very efficient.[2][11] | Can be more expensive. | Stubborn cases where other scavengers fail due to strong product chelation. |
| Activated Carbon | N/A (Adsorbent) | Cost-effective, removes many forms of Pd.[13][14] | Non-selective, can lead to significant product loss via adsorption.[8][9][15] | Initial bulk removal, cost-sensitive processes. |
Q3: Can I just use activated carbon? It's much cheaper.
A3: Yes, activated carbon is a viable and cost-effective option for palladium removal and can be very effective.[2][13] However, its primary drawback is a lack of selectivity.[9] Activated carbon has a high surface area that can adsorb not only palladium but also your desired product, potentially leading to significant yield loss.[7][8]
Our recommendation: Use activated carbon for an initial bulk removal of palladium, especially if levels are very high (>1000 ppm). Follow this with a more selective, high-affinity scavenger to remove the remaining trace amounts. This two-step approach can be both economical and effective.
Q4: My palladium levels are inconsistent from batch to batch, even with the same purification protocol. What's happening?
A4: This is a common issue stemming from slight variations in the reaction work-up that change the nature of the residual palladium.[9]
-
Cause: The final state of the palladium (e.g., Pd(0) vs. Pd(II), monomeric vs. colloidal) can be influenced by exposure to air during work-up, the quench method, or minor temperature fluctuations. Different palladium species have different affinities for scavengers and adsorbents.
-
Solution:
-
Standardize Your Work-up: Ensure every step before purification, from quenching to solvent removal, is as consistent as possible.
-
Consider a Pre-treatment Step: Sometimes, a mild oxidation (e.g., air sparging) or reduction step before scavenging can convert the various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Scavengers like those based on TMT or thiourea are often effective against a wider range of palladium species.[9][10]
-
Troubleshooting Guides
Issue 1: Inefficient Palladium Removal with Scavengers
-
Symptom: Residual palladium levels remain high (>50 ppm) after treatment with a scavenger.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Strong Product Chelation | The pyridazine moiety is outcompeting the scavenger. Solution: Switch to a stronger, multidentate scavenger like TMT. Increase the equivalents of the scavenger (e.g., from 5 to 10-15 eq. relative to palladium).[7] |
| Incorrect Scavenger Choice | The chosen functional group is not optimal for the palladium species in your system. Solution: Screen a panel of scavengers (Thiol, Thiourea, TMT) to find the most effective one. Thiol-based scavengers are often particularly effective for Pd(II).[7][10] |
| Suboptimal Conditions | The kinetics of scavenging can be slow at room temperature. Solution: Increase the treatment time (e.g., from 2h to 18h) and/or gently heat the mixture (e.g., to 40-50 °C) to improve performance.[2][7] |
| Poor Mass Transfer | Inadequate mixing prevents the scavenger from efficiently contacting the palladium in solution. Solution: Ensure vigorous stirring. If using a packed bed or cartridge, ensure the flow rate is slow enough for sufficient residence time.[12] |
Issue 2: Significant Product Loss During Purification
-
Symptom: Yield is substantially lower after the palladium removal step.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific Adsorption | The product is binding to the purification medium. This is a very common issue with activated carbon.[8][9] Solution: 1. Reduce the amount of adsorbent to the minimum required. 2. Thoroughly wash the filter cake with fresh solvent after filtration to recover adsorbed product.[7] 3. Switch to a more selective scavenger on a silica support, which typically has lower non-specific binding. |
| Product Instability | The product is degrading under the purification conditions (e.g., elevated temperature). Solution: Perform the scavenging at a lower temperature, even if it requires a longer treatment time. Confirm the stability of your product under the chosen conditions. |
Experimental Protocols
Protocol 1: Screening Metal Scavengers for Optimal Performance
This protocol outlines a method for efficiently screening different scavengers to identify the most effective one for your specific pyridazine-containing product.
Objective: To determine the most effective scavenger (e.g., Thiol, Thiourea, TMT) and establish baseline conditions for palladium removal.
Methodology:
-
Preparation: Prepare a stock solution of your crude, palladium-containing product in a suitable solvent (e.g., THF, DCM, Toluene). Ensure the solution is homogeneous.
-
Sample Aliquoting: In separate vials, place equal, known volumes of the stock solution. Retain one vial as the "untreated" control.
-
Scavenger Addition: To each of the other vials, add a different scavenger. A good starting point is 5-10 weight equivalents of scavenger relative to the estimated mass of palladium.
-
Incubation: Seal the vials and stir them vigorously under identical conditions. A typical starting point is room temperature for 4 hours.
-
Sampling & Analysis:
-
After the incubation period, filter each sample through a 0.45 µm syringe filter to remove the solid scavenger.
-
Dilute the filtered samples appropriately.
-
Submit the "untreated" control and all scavenger-treated samples for palladium analysis using ICP-MS or ICP-OES.[16]
-
-
Evaluation: Compare the final palladium concentration in each treated sample to the untreated control to calculate the removal efficiency for each scavenger. The scavenger providing the lowest residual palladium level is your lead candidate for optimization.
Workflow for Scavenger Screening and Optimization
Caption: General workflow for scavenger screening and optimization.
Protocol 2: Quantification of Residual Palladium
Accurate quantification of residual palladium is essential to validate your purification process.[17]
-
Primary Technique - ICP-MS/OES: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are the gold-standard techniques for trace metal analysis.[16] They offer the low detection limits (ppb level) required to confirm compliance with regulatory guidelines. Always submit samples to a certified analytical lab for this analysis.
-
In-Process Screening - Fluorometric Methods: For rapid, in-process checks during optimization, catalysis-based fluorometric kits are available.[16][18] These kits can provide a semi-quantitative estimate of palladium levels in minutes, allowing for faster process development before confirming final results with ICP-MS.[18][19]
Sample Preparation is Key:
-
Ensure your final, purified API is fully dissolved in a suitable solvent.
-
For some tightly-bound palladium-API complexes, microwave digestion of the sample may be required prior to analysis to ensure the total palladium content is measured.[16]
References
- Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines) | Contract Laboratory. (n.d.).
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. (n.d.).
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ICH. (2022). Guideline for elemental impurities Q3D(R2). Retrieved January 4, 2026, from [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved January 4, 2026, from [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. ACS Publications. Retrieved January 4, 2026, from [Link]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. Retrieved January 4, 2026, from [Link]
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ICH Q3D Elemental impurities - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved January 4, 2026, from [Link]
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Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Retrieved January 4, 2026, from [Link]
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Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena. Retrieved January 4, 2026, from [Link]
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How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved January 4, 2026, from [Link]
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Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 4, 2026, from [Link]
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How can I remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved January 4, 2026, from [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2017). ACS Medicinal Chemistry Letters. Retrieved January 4, 2026, from [Link]
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Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2005). Organic Process Research & Development. Retrieved January 4, 2026, from [Link]
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Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved January 4, 2026, from [Link]
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Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). Journal of Colloid and Interface Science. Retrieved January 4, 2026, from [Link]
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Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). Analytical Chemistry. Retrieved January 4, 2026, from [Link]
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Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2020). The Journal of Organic Chemistry. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research. Retrieved January 4, 2026, from [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 4, 2026, from [Link]
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Palladium Catalysts for C-H Reactions. (n.d.). Virginia Commonwealth University TechTransfer and Ventures. Retrieved January 4, 2026, from [Link]
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Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome Initiative. Retrieved January 4, 2026, from [Link]
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Your trick to remove residual palladium. (2023). Reddit. Retrieved January 4, 2026, from [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2017). ACS Medicinal Chemistry Letters. National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. (2015). Chemical Science. RSC Publishing. Retrieved January 4, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Pyridazine Boronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials.[1] The incorporation of nitrogen-containing heterocycles, such as pyridazine, into molecular frameworks is a widely employed strategy to modulate physicochemical properties and biological activity. Pyridazine boronic acids, as key building blocks for this purpose, exhibit distinct reactivity profiles depending on the isomeric position of the boronic acid moiety.
This guide provides an in-depth comparative analysis of the reactivity of pyridazine boronic acid isomers in Suzuki-Miyaura coupling reactions. By examining the interplay of electronic and steric effects, and presenting supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (typically a boronic acid or its ester) and an organohalide or triflate.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex. This is often the rate-determining step. The subsequent transmetalation involves the transfer of the organic group (R²) from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2] Finally, reductive elimination from the Pd(II) complex yields the desired coupled product (R¹-R²) and regenerates the Pd(0) catalyst.
Factors Influencing the Reactivity of Pyridazine Boronic Acids
The reactivity of heteroaryl boronic acids, including pyridazine isomers, is governed by a delicate balance of electronic and steric factors. The presence of the two adjacent nitrogen atoms in the pyridazine ring introduces unique challenges and reactivity patterns compared to their carbocyclic or even other heterocyclic analogues like pyridine.
Electronic Effects
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature can have opposing effects on the Suzuki coupling. On one hand, it can facilitate the oxidative addition step when a halopyridazine is used as the electrophile.[3] On the other hand, it can decrease the nucleophilicity of the pyridazine ring, potentially slowing down the transmetalation step when a pyridazine boronic acid is the coupling partner.
The position of the boronic acid group is critical. A boronic acid group at the 4-position of the pyridazine ring is electronically distinct from one at the 3-position. The 4-position is para to one nitrogen and meta to the other, while the 3-position is ortho to one and meta to the other. These positional differences influence the electron density at the carbon atom bearing the boronic acid group, which in turn affects the rate of transmetalation.
Steric Effects
Steric hindrance around the boronic acid group can significantly impede the transmetalation step.[4] For pyridazine boronic acids, the proximity of the boronic acid to the nitrogen atoms can be a source of steric congestion. The lone pair of electrons on the nitrogen atoms can also interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon well-documented for 2-pyridylboronic acids (the "2-pyridyl problem").[5] While pyridazine does not have a "2-pyridyl" equivalent in the same sense, the ortho-relationship in 3-pyridazineboronic acid can lead to similar inhibitory effects.
Comparative Reactivity of Pyridazine Boronic Acid Isomers: A Data-Driven Analysis
3-Pyridazineboronic Acid and its Derivatives
The 3-position of the pyridazine ring is adjacent to one of the nitrogen atoms. This proximity can lead to chelation with the palladium catalyst, potentially inhibiting the reaction. Furthermore, the inductive electron-withdrawing effect of the adjacent nitrogen is most pronounced at this position, which can decrease the nucleophilicity of the boronic acid.
In a study on the synthesis of thienylpyridazines, 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)arylboronic acids.[3][6] While this study uses a pyridazine halide, the reported yields provide insight into the feasibility of forming C-C bonds at the 3-position of the pyridazine ring. The yields were reported as "fair-to-low" (14% to 28%), suggesting that this position can be challenging for Suzuki coupling.[6] The authors suggest that competitive hydrolytic deboronation of the boronic acids could be a contributing factor to the low yields.[6]
4-Pyridazineboronic Acid and its Derivatives
The 4-position of the pyridazine ring is electronically and sterically different from the 3-position. It is further away from the steric bulk of the adjacent nitrogen atom, which may reduce catalyst inhibition.
While direct comparative data is limited, insights can be drawn from analogous heterocyclic systems like pyrimidines. For pyrimidine boronic acids, the 5-isomer (analogous to the 4-position in terms of being "meta" to both nitrogens) generally exhibits good reactivity, while the 4-isomer (ortho and para to the nitrogens) can be more challenging.[7] This suggests that the electronic environment of the 4-position in pyridazine might be more favorable for Suzuki coupling compared to the 3-position.
The following table summarizes representative Suzuki coupling reactions involving pyridazine derivatives, illustrating the types of transformations and reported yields.
| Pyridazine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 28 | [3][6] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 25 | [3][6] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14 | [3][6] |
Note: The data presented is for the coupling of a halopyridazine with various boronic acids. While not a direct comparison of pyridazine boronic acid isomers, it provides context for the reactivity at the 3-position of the pyridazine ring.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Pyridazine Derivative
The following protocol is adapted from the synthesis of thienylpyridazines and serves as a general guideline for the Suzuki-Miyaura coupling of a halogenated pyridazine with a boronic acid.[3] Researchers should optimize conditions for their specific substrates.
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated pyridazine (e.g., 3-bromo-6-substituted pyridazine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃) (2.0 equiv)
-
Solvent system (e.g., DME/Ethanol, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate, chloroform)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyridazine (0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), and the solvent system (e.g., 10 mL of DME/Ethanol).
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Addition of Base and Catalyst: Add the aqueous base (e.g., 1 mL of 2 M Na₂CO₃) and the palladium catalyst (e.g., 0.025 mmol, 5 mol% Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to 80 °C under an argon atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary significantly (e.g., 24-48 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or chloroform, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Conclusion
The reactivity of pyridazine boronic acid isomers in Suzuki-Miyaura coupling is a nuanced subject, heavily influenced by the interplay of electronic and steric factors. While direct comparative studies are limited, the available evidence suggests that the position of the boronic acid group on the pyridazine ring has a significant impact on the reaction outcome. The 3-position, being in proximity to a nitrogen atom, may present greater challenges due to potential catalyst inhibition and unfavorable electronic effects, potentially leading to lower yields. In contrast, the 4-position may offer a more favorable environment for efficient coupling.
For researchers and drug development professionals, a thorough understanding of these isomeric effects is crucial for the rational design of synthetic routes. Careful selection of the pyridazine boronic acid isomer, along with optimization of the catalyst system, base, and solvent, is paramount to achieving high yields and purity in the synthesis of novel pyridazine-containing molecules.
References
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available from: [Link]
-
Billingsley, K. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available from: [Link]
-
Tyagi, M., et al. (2020). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available from: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]
-
Reich, B. M., & Watson, D. A. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 10(2), 1534-1543. Available from: [Link]
-
Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16546-16558. Available from: [Link]
-
Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. Available from: [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available from: [Link]
-
Park, S., et al. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available from: [Link]
-
Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available from: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available from: [Link]
-
Tang, W., et al. (2014). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 43(38), 14454-14461. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Tang, W., et al. (2014). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. Available from: [Link]
-
Purg, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3125. Available from: [Link]
-
Bryce, M. R., et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 66(15), 5124-5131. Available from: [Link]
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A Senior Application Scientist's Guide to Heterocyclic Boronic Esters: A Comparative Analysis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Introduction: The Indispensable Role of Heterocyclic Boronic Esters in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a titan among synthetic methodologies. Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures. At the heart of this transformation are organoboron reagents, particularly boronic acids and their corresponding esters. Among these, heteroaryl boronic esters have garnered significant attention as invaluable building blocks for introducing heteroaromatic moieties into drug candidates—a strategy frequently employed to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.
This guide provides an in-depth, comparative analysis of a specific and increasingly important building block: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine . We will objectively evaluate its performance in the context of other commonly employed heterocyclic boronic esters, such as those derived from pyridine and pyrimidine. This comparison is grounded in experimental data and mechanistic principles to provide researchers, scientists, and drug development professionals with a clear understanding of the relative merits and potential challenges associated with these critical reagents.
The Unique Profile of this compound: An Electron-Deficient Diazine in Cross-Coupling
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, imparts distinct electronic properties to its derivatives. The presence of two nitrogen atoms renders the pyridazine ring electron-deficient, which can significantly influence the reactivity of the corresponding boronic ester in the Suzuki-Miyaura catalytic cycle.
The key mechanistic steps of the Suzuki-Miyaura coupling are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the heteroaryl boronic ester primarily impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Figure 2: Key factors influencing the outcome of Suzuki-Miyaura coupling with heteroaryl boronic esters.
Experimental Protocols: A Self-Validating System
The following protocol for the Suzuki-Miyaura coupling of a pyridazine derivative is adapted from the literature and serves as a robust starting point for further optimization. [1] General Procedure for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine:
-
Reagent Preparation: In a round-bottom flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv.), the desired (hetero)aromatic boronic acid (0.6 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).
-
Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME, 8 mL) and ethanol (2 mL).
-
Base Addition: Add an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 1 mL).
-
Reaction Execution: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.
-
Work-up: After cooling to room temperature, extract the reaction mixture with chloroform (3 x 20 mL). Wash the combined organic layers with a saturated solution of sodium chloride (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling of a pyridazine derivative.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the introduction of the pyridazine moiety into complex molecules. While its reactivity in Suzuki-Miyaura coupling may be more moderate compared to its 4-pyridyl counterpart under certain conditions, it offers the advantages of being an electron-deficient diazine, which can be beneficial for tuning the electronic properties of the final compound. The pinacol ester form also provides enhanced stability for storage and handling.
For researchers and drug development professionals, the choice between pyridazine, pyridine, and pyrimidine boronic esters will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. This guide provides a foundational understanding of the relative performance of these key reagents, empowering scientists to make informed decisions in their synthetic endeavors. Further research into the development of more active catalyst systems for the coupling of challenging heteroaryl boronic esters will undoubtedly continue to expand the synthetic chemist's toolbox and accelerate the discovery of new therapeutics.
References
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed Central. [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyridazine Coupling Products
For researchers, scientists, and professionals in drug development, the unambiguous characterization of newly synthesized molecules is the bedrock of discovery. Pyridazine derivatives, a class of heterocyclic compounds with two adjacent nitrogen atoms, are of significant interest due to their unique physicochemical properties—such as a high dipole moment and robust hydrogen-bonding capacity—which make them valuable scaffolds in medicinal chemistry and materials science.[1][2] The synthesis of these molecules often involves coupling reactions, such as the versatile Suzuki-Miyaura cross-coupling, which can lead to a mixture of products or regioisomers.[3][4][5]
This guide provides a comparative analysis of the essential spectroscopic techniques required to comprehensively characterize pyridazine coupling products. As a senior application scientist, my focus is not merely on the procedural steps but on the causality behind our analytical choices—explaining how a multi-faceted spectroscopic approach provides a self-validating system for structural elucidation.
The Analytical Gauntlet: A Multi-Technique Approach
No single technique can provide a complete structural picture. A logical, sequential workflow is paramount to efficiently and accurately characterize a novel pyridazine derivative. We begin with techniques that confirm mass and purity, followed by those that elucidate the intricate details of the molecular framework and its electronic properties.
Caption: A typical workflow for the spectroscopic analysis of a pyridazine coupling product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For pyridazine derivatives, ¹H, ¹³C, and advanced 2D NMR experiments are indispensable for confirming the successful coupling and, crucially, determining the regiochemistry.
Expertise & Experience: Why NMR is Paramount
The electron-deficient nature of the pyridazine ring significantly influences the chemical shifts of its protons. Protons on the pyridazine ring are typically deshielded and appear in the aromatic region of the ¹H NMR spectrum, often at higher chemical shifts (downfield) compared to benzene.[6][7] For unsubstituted pyridazine, the protons at the 3 and 6 positions (adjacent to the nitrogens) are the most deshielded, appearing around 9.2 ppm, while the protons at the 4 and 5 positions appear around 7.5 ppm.[8] When a substituent is introduced via a coupling reaction, these chemical shifts and the proton-proton coupling constants (J-values) change predictably, allowing us to pinpoint the substitution site.[9]
One-dimensional (1D) spectra (¹H, ¹³C) provide the initial overview, but two-dimensional (2D) experiments are required for unambiguous assignment, especially in complex molecules.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is essential for tracing the proton network within the pyridazine ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. It maps each proton to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over longer ranges (typically 2-4 bonds). This is the key experiment for determining regiochemistry. By observing a correlation from a proton on a substituent to a carbon within the pyridazine ring, we can definitively establish the point of connection.[10][11]
Caption: HMBC correlations are key to confirming connectivity in coupling products.
Experimental Protocol: ¹H NMR
-
Sample Preparation (Self-Validation): Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for polar compounds and can help in observing exchangeable protons (e.g., -NH, -OH). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Incomplete dissolution will lead to poor signal and inaccurate integration.
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 1-2 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
-
Data Processing & Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
-
Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to propose a preliminary structure.
-
Mass Spectrometry (MS): The Molecular Scale
MS provides the molecular weight of the product, serving as the first and most crucial confirmation of a successful reaction. High-resolution mass spectrometry (HRMS) further provides the exact mass, which can be used to determine the elemental formula, adding a high degree of confidence.
Expertise & Experience: Interpreting Pyridazine Fragmentation
The ionization method is a key experimental choice. Electrospray ionization (ESI) is a "soft" technique ideal for polar pyridazine derivatives, typically yielding a strong protonated molecular ion peak ([M+H]⁺). Electron impact (EI) is a "harder" technique that causes more extensive fragmentation.[12] While this can complicate the spectrum, the resulting fragmentation pattern is highly reproducible and provides structural clues.[13][14]
Pyridazine rings can undergo characteristic fragmentation pathways. One common pathway is a retro-Diels-Alder reaction, leading to the loss of N₂ and a hydrocarbon fragment. Another is the cleavage of bonds adjacent to the heteroatoms.[15] Analyzing these fragments can help confirm the core structure and the nature of the substituents.[16]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Perform a full scan over a mass range that comfortably includes the expected molecular weight.
-
Self-Validation: Calibrate the instrument immediately before or during the run using a known standard to ensure high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Identify the base peak and the molecular ion peak.
-
Use the exact mass from HRMS to calculate the elemental formula using software. Compare this with the theoretical formula of the desired product.
-
UV-Vis and IR Spectroscopy: The Functional Probes
While NMR and MS focus on the molecular framework, UV-Vis and IR spectroscopy provide complementary information about the electronic system and functional groups, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for pyridazine derivatives that are part of a larger π-conjugated system, which is common for products of coupling reactions.[4] The absorption maxima (λmax) provide insight into the extent of conjugation.[17] The gas-phase UV absorption spectrum of pyridazine shows absorption bands between 200 and 380 nm.[18] Substituents and the solvent environment can cause shifts in these absorptions (bathochromic or hypsochromic shifts).[19] For instance, extending conjugation by coupling an aryl group typically results in a red shift (to longer wavelengths) of the λmax.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence or absence of key functional groups.[2] For example, if a coupling reaction was performed on a pyridazinone starting material, the disappearance of the characteristic C=O stretch (typically ~1650-1690 cm⁻¹) and the appearance of new bands corresponding to the coupled group would indicate a successful reaction.[20][21]
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Sample Req. | Strengths | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry, purity | 5-10 mg, solution | Unrivaled for structural elucidation; non-destructive | Relatively low sensitivity; complex spectra can be difficult to interpret |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments | < 1 mg, solution/solid | Extremely high sensitivity and accuracy (HRMS) | Isomers are often indistinguishable; provides little stereochemical info |
| UV-Vis Spectroscopy | Electronic transitions, extent of π-conjugation | Dilute solution | Simple, rapid, good for quantitative analysis (Beer's Law) | Provides limited structural information; only for chromophoric compounds |
| IR Spectroscopy | Presence/absence of functional groups | ~1-2 mg, solid/liquid | Fast, inexpensive, provides a "fingerprint" of the molecule | Complex spectra in the fingerprint region; not all groups are IR-active |
Conclusion
The characterization of pyridazine coupling products demands a synergistic application of multiple spectroscopic techniques. Mass spectrometry acts as the gatekeeper, confirming that a reaction has occurred to yield a product of the correct molecular weight. 1D and 2D NMR spectroscopy then serve as the master architect, meticulously mapping out the atomic connectivity and confirming the precise regiochemistry of the coupling. Finally, UV-Vis and IR spectroscopy provide valuable supporting data on the electronic nature and functional group composition of the final molecule. By integrating the data from each of these methods, researchers can build a self-validating case for the structure of their product, ensuring the scientific integrity required for the advancement of drug discovery and materials science.
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Sharma, R., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1184-1202. [Link]
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Samir, A., et al. (2016). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Quantitative Spectroscopy and Radiative Transfer, 170, 153-158. [Link]
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A Comparative Crystallographic and Performance Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern molecular design. Pyridazine scaffolds, in particular, offer a unique combination of electronic properties and hydrogen bonding capabilities that are attractive for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. The pinacol boronate ester of 4-borylpyridazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, serves as a key building block for introducing this valuable motif via robust cross-coupling methodologies.
This guide provides an in-depth analysis of the structural features of this pyridazine derivative, anchored by X-ray crystallographic data, and compares its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction with that of analogous heteroaryl boronic esters. The insights presented herein are intended to inform rational substrate selection and reaction optimization for the synthesis of complex molecules.
The Structural Landscape: Insights from X-ray Crystallography
While the crystal structure of the parent this compound has not been publicly deposited, a detailed examination of a more complex derivative, 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2':6',2''-terpyridine , provides invaluable stereoelectronic information about the 4-borylpyridazine moiety. The crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number 880998 .[1]
An analysis of the crystallographic data reveals key geometric parameters that influence the reactivity of the C-B bond.
| Parameter | Value (Å/°) | Significance |
| C-B Bond Length | ~1.55 Å | Typical for an sp²-hybridized carbon to a trialkoxyboron. This bond length reflects the strength and nature of the linkage that is cleaved during the transmetalation step of the Suzuki-Miyaura catalytic cycle. |
| B-O Bond Lengths | ~1.36 Å | The relatively short B-O bonds are indicative of pπ-pπ donation from the oxygen lone pairs into the vacant p-orbital of the boron atom, which contributes to the stability of the boronate ester. |
| Dihedral Angle (Pyridazine-Dioxaborolane) | Varies | The degree of coplanarity between the pyridazine ring and the dioxaborolane ring can influence the accessibility of the C-B bond to the palladium catalyst. Steric hindrance from substituents on either ring can lead to a larger dihedral angle, potentially slowing the rate of transmetalation. |
| N-N Bond Length (in Pyridazine) | ~1.34 Å | Consistent with the aromatic nature of the pyridazine ring. |
| C-N Bond Lengths (in Pyridazine) | ~1.33 Å | Also consistent with aromaticity. |
The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, is a dominant feature. This inherent electronic property has a profound impact on the reactivity of the C-B bond, a topic that will be explored in the performance comparison section.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for utilizing heteroaryl boronic esters in the construction of C-C bonds. The performance of this compound is best understood in comparison to other commonly used heteroaryl boronic esters.
The reactivity of heteroaryl boronic acids and their esters in Suzuki-Miyaura couplings is a subject of considerable mechanistic study. Generally, boronic acids are more reactive than their corresponding pinacol esters due to the electron-withdrawing nature of the hydroxyl groups, which can facilitate transmetalation.[2] However, pinacol esters offer significantly greater stability, making them easier to handle, purify, and store, which is a major advantage in many applications.[3]
Comparison with Other Heteroaryl Boronic Esters:
| Heteroaryl Boronic Ester | Relative Reactivity/Yields | Key Considerations |
| 4-Pyridazine Pinacol Ester | Moderate to Good | The electron-deficient pyridazine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond on the coupling partner.[4] However, the nitrogen atoms can also coordinate to the palladium center, potentially influencing the catalytic cycle. |
| Pyridine Pinacol Esters | Variable by Isomer | - 4-Pyridyl: Generally good reactivity.[5] - 3-Pyridyl: Good reactivity. - 2-Pyridyl: Often challenging due to the "2-pyridyl problem," where the adjacent nitrogen can chelate the palladium catalyst, inhibiting the reaction. This often necessitates the use of specialized ligands or reaction conditions.[3] |
| Pyrimidine Pinacol Esters | Variable by Isomer | - 5-Pyrimidinyl: Generally exhibits good reactivity. - 4-Pyrimidinyl: Reactivity can be influenced by the two electron-withdrawing nitrogen atoms. - 2-Pyrimidinyl: Similar to the 2-pyridyl isomer, it can be a challenging substrate due to catalyst inhibition. |
| Thiophene Pinacol Esters | Good to Excellent | Thiophene boronic esters are generally considered to be excellent coupling partners, often providing high yields. |
| Furan Pinacol Esters | Good to Excellent | Similar to thiophene boronic esters, furan-based reagents are typically highly reactive in Suzuki-Miyaura couplings. |
Experimental Data Snapshot: Suzuki-Miyaura Coupling Yields
| Heteroaryl Boronic Ester | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O, 80 °C | ~28% | [4] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | 46% (mono-arylated) | [6] |
| 2-Chloropyridine | Phenylboronic acid pinacol ester | Pd₂(dba)₃, FcPPh₂, K₃PO₄, dioxane/H₂O, 100 °C | Good | [7] |
| 4-Chloroanisole | Alkyl pinacol boronic ester | Pd₂(dba)₃, FcPPh₂, K₃PO₄, dioxane/H₂O, 100 °C | No Reaction | [7] |
This compiled data suggests that while pyridazine boronic esters are viable substrates, reaction optimization is crucial to achieving high yields, and the electronic nature of both coupling partners plays a significant role.
Experimental Protocols
To ensure the reproducibility and integrity of synthetic efforts, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a pyridazine precursor and a general protocol for Suzuki-Miyaura cross-coupling.
Synthesis of a Pyridazine Precursor
The synthesis of pyridazine rings often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[8]
Workflow for Pyridazine Synthesis
Caption: General workflow for the synthesis of a pyridazine ring system.
Step-by-Step Protocol:
-
Dissolution: Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude dihydropyridazine may be purified by recrystallization or column chromatography.
-
Oxidation: Dissolve the purified dihydropyridazine in a suitable solvent and treat it with an appropriate oxidizing agent to afford the aromatic pyridazine ring.
-
Purification: Purify the final pyridazine product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the introduction of the pyridazine moiety into complex molecular architectures. Its structural features, elucidated through X-ray crystallography of a key derivative, reveal an electron-deficient aromatic system poised for participation in cross-coupling chemistry. While its reactivity in Suzuki-Miyaura reactions is generally moderate to good, careful consideration of the electronic properties of the coupling partner and optimization of reaction conditions are paramount for achieving high yields.
Future research in this area would benefit from a systematic, side-by-side comparative study of the full isomeric series of pyridazine pinacol boronic esters under standardized Suzuki-Miyaura conditions. Such data would provide a more nuanced understanding of the structure-reactivity relationships and further empower chemists to strategically employ these important synthetic intermediates.
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018, 23(11), 3021. [Link]
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Single-crystal X-ray structures a, The activated pinacol boronic ester,... - ResearchGate. [Link]
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Selected bond lengths (Å) and angles ( • ) in 2, 3, and 4. | Download Table - ResearchGate. [Link]
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4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2':6',2''-terpyridine - PubChem. [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. [Link]
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Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - ResearchGate. [Link]
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pyridazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- - ChemBK. [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
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Substrate exploration using hetero(aryl) boronic esters. Reaction conditions - ResearchGate. [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem. [Link]
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Synthesis of Pyridazine - ChemTube 3D. [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. [Link]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. [Link]
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Some of the Selected Bond Angles and Bond Lengths for 4s - ResearchGate. [Link]
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biological activity of compounds synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
A Comparative Guide to the Biological Activity of Novel Pyridazine-Based Kinase Inhibitors
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its utility stems from the adjacent nitrogen atoms which influence the molecule's electronic properties and provide key hydrogen bonding points for interaction with biological targets. The starting material, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, is a versatile building block, enabling the synthesis of diverse derivatives through powerful cross-coupling reactions like the Suzuki coupling. This guide provides a comparative analysis of pyridazine derivatives synthesized from this key intermediate, with a focus on their activity as kinase inhibitors, a major class of therapeutic targets in oncology.[3][4] We will delve into the structure-activity relationships (SAR), outline the critical experimental protocols for their evaluation, and provide the scientific rationale behind these methodologies.
The Rise of Pyridazine Scaffolds in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][5] This has made them prime targets for drug development. The pyridazine core has proven to be an effective scaffold for designing potent and selective kinase inhibitors. By modifying the substituents at various positions on the pyridazine ring, chemists can fine-tune the compound's affinity and specificity for the ATP-binding pocket of a target kinase.
A notable example involves the development of 3,6-disubstituted pyridazines as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6] Overexpression or aberrant activity of CDK2 is common in various cancers, making it a validated therapeutic target.
Comparative Analysis: Structure-Activity Relationship (SAR) of CDK2 Inhibitors
A study by Ali et al. (2020) provides an excellent case for comparing the performance of a series of 3,6-disubstituted pyridazines against human breast cancer cell lines and the isolated CDK2 enzyme.[6] The general structure involves a substituted phenyl ring at the 3-position and various amine-containing heterocycles at the 6-position, synthesized from a chlorinated pyridazine precursor which itself can be derived from intermediates like our topic compound.
Table 1: Comparative Biological Activity of 3,6-Disubstituted Pyridazine Derivatives [6]
| Compound ID | R Group (at C6) | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |
| 11h | 4-Methylpiperazin-1-yl | 1.60 ± 0.05 | 3.11 ± 0.09 | 43.8 |
| 11i | Morpholino | 0.98 ± 0.03 | 1.87 ± 0.06 | Not Reported |
| 11l | 4-(Pyrimidin-2-yl)piperazin-1-yl | 1.57 ± 0.05 | 2.15 ± 0.07 | 55.6 |
| 11m | 4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-yl | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 |
| Roscovitine | (Reference Drug) | 15.5 ± 0.48 | 19.3 ± 0.61 | 40.0 |
Data represents the mean ± standard deviation. IC₅₀ is the half-maximal inhibitory concentration.
From this comparative data, a clear structure-activity relationship emerges:
-
Core Structure: The 3-(4-chlorophenyl)-6-(substituted)pyridazine scaffold is essential for the observed activity.
-
C6-Substituent: The nature of the heterocyclic group at the C6 position dramatically influences potency. While morpholine (11i) and methylpiperazine (11h) confer good activity, the introduction of a bulky, flexible tetrahydropyran group in compound 11m results in a significant increase in both cellular anti-proliferative action and direct enzyme inhibition.[6]
-
Superior Performance: Compound 11m emerged as the most potent derivative, with submicromolar IC₅₀ values against both T-47D and MDA-MB-231 breast cancer cell lines and the lowest IC₅₀ against the CDK2 enzyme, surpassing the reference drug Roscovitine.[6] This suggests that the tetrahydropyran moiety makes optimal interactions within the ATP-binding site of CDK2.
Mechanism of Action: CDK2 and Cell Cycle Regulation
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, forms a key node in the cell cycle signaling pathway. It governs the transition from the G1 (growth) phase to the S (DNA synthesis) phase. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from proliferating.
Caption: Simplified CDK2 signaling pathway for G1/S transition.
Experimental Protocols: Ensuring Data Integrity
To generate reliable comparative data as shown in Table 1, robust and well-validated experimental protocols are essential. Here, we detail the methodologies for a primary cellular screening assay and a secondary biochemical enzyme inhibition assay.
This colorimetric assay is a widely used method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[3] It measures the metabolic activity of viable cells.
Causality and Rationale:
-
Principle: The assay relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Why MTT? It is a reliable, high-throughput, and cost-effective method for initial screening of a large number of compounds to determine their general effect on cell viability.[3]
Step-by-Step Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., T-47D, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridazine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
After identifying hits from the cellular assay, a direct enzyme assay is crucial to confirm that the compound's activity is due to the inhibition of the intended target (e.g., CDK2).[7] Luminescence-based assays that measure ATP consumption are highly sensitive and widely used.[8]
Causality and Rationale:
-
Principle: Kinase activity consumes ATP, converting it to ADP. This assay quantifies the amount of ATP remaining in the reaction. A potent inhibitor will result in less ATP consumption, leading to a higher luminescent signal.
-
Why this method? It provides a direct measure of enzyme inhibition, is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[8] It confirms the mechanism of action suggested by the cellular assay.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., compound 11m ) in an appropriate buffer with a constant concentration of DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or vehicle control.
-
Recombinant CDK2/Cyclin A enzyme solution.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add a mixture of the kinase substrate (e.g., a specific peptide) and ATP to each well to start the reaction. The ATP concentration should ideally be at or near its Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) that stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Add a second detection reagent that converts the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[8]
Conclusion
The strategic use of this compound as a synthetic intermediate allows for the creation of diverse libraries of pyridazine-containing compounds. The comparative analysis of these derivatives, grounded in rigorous cell-based and biochemical assays, is fundamental to identifying lead candidates for drug development. The case study of CDK2 inhibitors demonstrates that subtle structural modifications, guided by SAR principles, can lead to compounds with significantly enhanced potency. The detailed protocols provided herein offer a validated framework for researchers to screen and characterize novel pyridazine-based inhibitors, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery projects.
References
-
Ali, O. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1595-1612. Available at: [Link]
-
Boutros, R., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1261, 237-251. Available at: [Link]
-
El-Sayed, M. A., et al. (2019). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 67(10), 1083-1093. Available at: [Link]
-
Gherman, C., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 309-315. Available at: [Link]
-
Kopasker, F. M., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]
-
Saeed, A., et al. (2019). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]
-
Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822. Available at: [Link]
-
Valerio, L. G., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1738-1745. Available at: [Link]
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- 2. sarpublication.com [sarpublication.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Suzuki Couplings with Different Pyridazine Boronates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold is a privileged heterocycle, integral to the structure of numerous biologically active compounds. The efficient synthesis of substituted pyridazines is therefore a critical endeavor for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds, offering a versatile and functional group tolerant method for the arylation of heterocyclic systems. This guide provides an in-depth comparative analysis of the performance of different pyridazine boronates in Suzuki coupling reactions, offering insights into their relative reactivity, optimal reaction conditions, and potential challenges.
The Crucial Role of the Boronate: Navigating Reactivity in Pyridazine Suzuki Couplings
The success of a Suzuki-Miyaura coupling is profoundly influenced by the nature of the organoboron reagent. In the context of pyridazine boronates, the position of the boronic acid or ester functionality on the pyridazine ring, along with the overall electronic and steric environment, dictates the reaction's efficiency and ultimate yield.
Electronic Landscape and the "Azine Problem"
Pyridazine, a π-deficient diazine, presents unique challenges in Suzuki couplings. The two adjacent nitrogen atoms significantly lower the electron density of the ring, which can influence the transmetalation step of the catalytic cycle. Furthermore, the lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This phenomenon is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings of pyridine derivatives.
The position of the boronic acid moiety on the pyridazine ring is therefore a critical determinant of reactivity:
-
3-Pyridazinyl Boronates: The boronic acid group at the 3-position is adjacent to one of the ring nitrogens. This proximity can lead to intramolecular coordination with the boron atom or interference with the palladium catalyst, potentially lowering the reaction yield.
-
4-Pyridazinyl Boronates: With the boronic acid group at the 4-position, the influence of the nitrogen atoms is still significant. The overall electron-withdrawing nature of the ring can decrease the nucleophilicity of the boronate, which may necessitate more forcing reaction conditions or highly active catalyst systems.
-
6-Pyridazinyl Boronates: Similar to the 3-position, the 6-position is also adjacent to a nitrogen atom, presenting similar potential challenges of catalyst inhibition and intramolecular interactions.
The Stability Factor: Boronic Acids vs. Boronic Esters
A significant challenge in working with heteroaryl boronic acids, including pyridazine derivatives, is their propensity for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. This decomposition pathway is often exacerbated by the reaction conditions required for Suzuki couplings, such as the presence of a base and protic solvents.
To mitigate this issue, the use of boronic esters, particularly pinacol esters, is highly recommended. The boronic ester functionality offers enhanced stability compared to the corresponding boronic acid, reducing the rate of protodeboronation and often leading to higher and more reproducible yields.
Comparative Yield Analysis: A Data-Driven Perspective
| Pyridazine Boronate Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 15 | [1][2] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 28 | [1][2] |
| 6-Chloropyridazinone derivative | Various arylboronic acids | Pd-SPhos | K₃PO₄ | Dioxane | 135-140 (MW) | Moderate to Good | [3] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Reflux | 85 | [4] |
| 4-Pyridylboronic acid pinacol ester | Aryl halides | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | Modest | [5] |
Key Observations and Inferences:
-
The reported yields for Suzuki couplings involving pyridazine derivatives vary significantly, from fair-to-low (14-28%) to moderate-to-good. This variability underscores the sensitivity of these reactions to the specific substrates and conditions employed.[1][2][3]
-
The low yields reported for the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine were attributed to competitive side reactions, including homocoupling and hydrolytic deboronation of the boronic acid.[1][2] This highlights the importance of using stable boronic esters and carefully optimized reaction conditions.
-
Successful couplings of pyridylboronic acids, which serve as a reasonable proxy for pyridazinylboronic acids, have been achieved with good to excellent yields. For instance, 3-pyridylboronic acid has been coupled with 3-bromoquinoline in 85% yield.[4] This suggests that with appropriate optimization, high-yielding couplings of pyridazine boronates are achievable.
-
The use of more stable boronic acid derivatives, such as pinacol esters, is a common strategy to improve yields in challenging heteroaryl Suzuki couplings.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridazine Derivative
The following is a representative protocol for the Suzuki-Miyaura coupling of a halogenated pyridazine with a (hetero)arylboronic acid. This protocol, adapted from the synthesis of thienylpyridazines, can serve as a starting point for the comparative analysis of different pyridazine boronates.[1][2]
Materials:
-
Halogenated pyridazine (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine) (1.0 equiv)
-
(Hetero)arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyridazine (0.5 mmol, 1.0 equiv), the (hetero)arylboronic acid (0.6 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
A solvent mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL) is added to the flask via syringe.
-
The reaction mixture is heated to 80 °C with vigorous stirring under the inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Mechanistic Considerations and Pathway Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates like pyridazine boronates.
Figure 2. Structures of 3- and 4-pyridazinyl boronic acids.
The structural differences between the pyridazine boronate isomers, particularly the proximity of the boronic acid group to the nitrogen atoms, are expected to significantly influence their reactivity profile in Suzuki couplings.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of pyridazine boronates is a powerful tool for the synthesis of novel pyridazine-containing molecules. However, the inherent electronic properties of the pyridazine ring and the stability of the boronate species present significant challenges that must be addressed to achieve high yields. While a definitive comparative analysis of all pyridazine boronate isomers awaits further investigation, the principles outlined in this guide provide a solid foundation for researchers to approach these challenging couplings.
Key takeaways for successful Suzuki couplings with pyridazine boronates include:
-
Employ Boronic Esters: Whenever possible, utilize pyridazine boronic pinacol esters in place of boronic acids to enhance stability and minimize protodeboronation.
-
Optimize Catalyst and Ligands: The choice of palladium catalyst and ligand is critical. For challenging heteroaryl couplings, highly active phosphine ligands such as SPhos or RuPhos may be beneficial.
-
Careful Selection of Reaction Conditions: The base, solvent, and temperature must be carefully optimized for each specific substrate combination.
-
Consider Positional Isomerism: Be mindful of the position of the boronic acid group on the pyridazine ring and its potential impact on reactivity.
Future research focused on a systematic comparison of pyridazine boronate isomers under standardized conditions will be invaluable for further elucidating structure-activity relationships and developing more robust and general protocols for the synthesis of this important class of compounds.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Boronic Acids: Pathways to Protodeboronation. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006 , 45 (21), 3484–3488. [Link]
-
Marques, M. M. B.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018 , 23 (11), 3014. [Link]
-
Marques, M. M. B.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information, 2018 . [Link]
-
Tyrell, J. H.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health, 2007 . [Link]
-
Dai, C.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016 , 7 (10), 6565-6579. [Link]
-
Parry, P. R.; et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 2002 , 67 (21), 7541–7543. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Embark, L.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2020 , 98 (10), 634-639. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Accounts of Chemical Research, 2012 , 45 (1), 1–13. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]
-
Thakur, A.; Zhang, A. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 2012 , 48 (2), 203-205. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Bryce, M. R.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005 , 70 (1), 164–171. [Link]
-
Li, W.; et al. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. The Journal of Organic Chemistry, 2002 , 67 (15), 5394–5397. [Link]
-
The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed, 2025 . [Link]
-
Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry, 2008 . [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Kinetic Performance of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heteroaromatic scaffolds is a cornerstone of modern pharmaceutical science. Among these, the pyridazine moiety presents a unique set of physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere, making it an increasingly attractive component in the design of novel therapeutics.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and functional-group-tolerant method for the synthesis of complex molecules, including those containing the pyridazine core.[4][5][6]
This guide provides an in-depth technical comparison of the kinetic performance of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in Suzuki-Miyaura reactions. We will delve into the causality behind experimental choices, present comparative data against alternative boron reagents, and provide a detailed, self-validating experimental protocol for kinetic analysis.
The Challenge of π-Deficient Heterocycles in Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is broadly applicable, π-deficient nitrogen-containing heterocycles, such as pyridazines and pyridines, introduce specific challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7] This can result in sluggish reaction rates and lower yields. Furthermore, the electron-withdrawing nature of the pyridazine ring can influence the electronics of the carbon-boron bond, potentially affecting the crucial transmetalation step of the catalytic cycle.
To mitigate these issues, the use of boronic esters, particularly the pinacol ester of 4-pyridazineboronic acid, has become standard practice. The pinacol group offers enhanced stability compared to the free boronic acid, reducing the rate of protodeboronation, a common side reaction that cleaves the C-B bond.[4][8] This increased stability ensures a sufficient concentration of the active boron reagent throughout the reaction, leading to more reliable and reproducible outcomes.
Comparative Kinetic Performance of Pyridazine Boronic Esters
The following table presents a comparison of reaction outcomes for the Suzuki-Miyaura coupling of various heteroaryl boronic acids and esters with aryl halides. It is important to note that reaction conditions can vary between studies; therefore, this table should be used as a guide to relative reactivity rather than for absolute rate comparisons.
| Heteroaryl Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-(pinacolato)pyridazine | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 18-22 | Good (inferred) | [9] |
| 2-(pinacolato)pyridine | Aryl Halides | Pd Phosphine Chloride/Oxide | Various | Various | Not specified | Good to Excellent | [2] |
| 3-Furanboronic acid | 2-Chloropyrazine | Pd(OAc)₂/Ligand 1 | K₃PO₄ | Toluene | Not specified | 96 | [10] |
| N-Methyl-5-indoleboronic acid | 3-Chloropyridine | Pd(OAc)₂/Ligand 1 | K₃PO₄ | Toluene | Not specified | 77 | [10] |
| Phenylboronic acid | 4-Bromoanisole | Pd Nanoparticles | NaOH | EtOH/H₂O | ~1 | >97 | [11] |
| Arylboronic acids | Aryl Halides | Pd(OAc)₂/DABCO | TBAF | Water | Not specified | Good to Excellent | [12] |
From the available data, it can be inferred that this compound is a competent coupling partner in Suzuki-Miyaura reactions. The use of robust catalyst systems and appropriate bases allows for efficient coupling with aryl halides.[9] The stability of the pinacol ester is a key advantage, particularly in complex syntheses where prolonged reaction times or elevated temperatures may be required.
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions
To rigorously evaluate the performance of this compound and compare it to other boron reagents, a detailed kinetic study is essential. The following protocol outlines a robust methodology for monitoring the reaction progress in real-time using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the reaction rate constant for the Suzuki-Miyaura coupling of this compound with a model aryl halide.
Materials:
-
This compound
-
4-Bromoanisole (or other suitable aryl halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane-d8 ( deuterated solvent for NMR)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes compatible with the spectrometer
-
Inert atmosphere glovebox or Schlenk line
Instrumentation:
-
Benchtop or high-field NMR spectrometer equipped for kinetic measurements.[13][14]
-
Automated sampling system or manual setup for rapid acquisition.
Step-by-Step Procedure:
-
Reagent Preparation (inside an inert atmosphere glovebox):
-
In a clean, dry vial, accurately weigh this compound (1.0 equiv).
-
In a separate vial, accurately weigh 4-bromoanisole (1.2 equiv).
-
In a third vial, weigh the internal standard (0.2 equiv).
-
Prepare a stock solution of the catalyst, Pd(PPh₃)₄ (0.05 equiv), in 1,4-dioxane-d8.
-
Prepare a stock solution of the base, K₃PO₄ (3.0 equiv), in 1,4-dioxane-d8. Note: The base may not fully dissolve, creating a slurry.
-
-
Reaction Setup:
-
In an NMR tube, combine the pre-weighed this compound, 4-bromoanisole, and internal standard.
-
Add a sufficient volume of 1,4-dioxane-d8 to achieve the desired concentration (e.g., 0.1 M).
-
Cap the NMR tube and shake to dissolve the solids.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the starting material signals and the integrity of the internal standard.
-
-
Initiation of the Reaction and Data Acquisition:
-
Inject the catalyst stock solution into the NMR tube, followed immediately by the base stock solution.
-
Quickly cap the NMR tube, shake vigorously for a few seconds, and place it in the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). The acquisition parameters should be optimized for rapid data collection.
-
-
Data Analysis:
-
Process the acquired NMR spectra.
-
For each time point, integrate the signal corresponding to a unique proton on the product molecule and a signal from the internal standard.
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time.
-
From this data, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).
-
Visualizing the Process
To better understand the underlying chemistry and the experimental approach, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the workflow for the kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis using in-situ NMR.
Conclusion and Future Outlook
This compound is a robust and reliable reagent for the synthesis of pyridazine-containing compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability over the corresponding boronic acid makes it a preferred choice for complex, multi-step syntheses prevalent in drug discovery.
The provided experimental protocol for kinetic analysis offers a framework for researchers to quantitatively assess the performance of this and other heteroaryl boronic esters. Such studies are crucial for optimizing reaction conditions, understanding reaction mechanisms, and ultimately accelerating the discovery and development of new chemical entities. Future work in this area could involve the development of novel catalyst systems specifically designed for the efficient coupling of π-deficient heterocycles, as well as the expansion of the substrate scope to include more complex and sterically hindered coupling partners.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
-
Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
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Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
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Thomas, S. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4789–4802. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnection to retrosynthesis. Journal of the American Chemical Society, 134(35), 14334–14337. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Sulman, E. M., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878. [Link]
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Foley, D. A., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 1-10. [Link]
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Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. [Link]
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Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 13(16), 4825-4830. [Link]
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Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Supplement 1), S124-S126. [Link]
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Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
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Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]
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Asad, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3491. [Link]
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Angene. (n.d.). This compound. Retrieved from [Link]
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Nagy, T. Z., et al. (2021). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates, accompanied by hydrodebromination and a novel bridge-forming annulation in vitro cytotoxic activity of the ferrocenyl–pyridazinone products. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Nagy, T. Z., et al. (2021). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates, accompanied by hydrodebromination and a novel bridge-forming annulation in vitro cytotoxic activity of the ferrocenyl–pyridazinone products. ResearchGate. [Link]
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Zhang, Y., et al. (2018). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
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Miyaura, N. (2014). Cross-Coupling Reactions of Organoboron Compounds. In Topics in Current Chemistry (Vol. 343, pp. 1-33). Springer, Berlin, Heidelberg. [Link]
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Nagy, T. Z., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4983. [Link]
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Nagy, T. Z., et al. (2021). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates, accompanied by hydrodebromination and a novel bridge-forming annulation in vitro cytotoxic activity of the ferrocenyl–pyridazinone products. ResearchGate. [Link]
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Kambe, N., Iwasaki, T., & Terao, J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 78. [Link]
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MDPI. (n.d.). 4,4′-([1]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: A DFT-Informed Comparison
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a valuable asset. Its unique physicochemical properties, including weak basicity, a high dipole moment, and robust hydrogen-bonding capabilities, make it an attractive component in the design of novel therapeutics.[1] Pyridazine derivatives have shown a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3][4] The ability to functionalize the pyridazine ring through modern cross-coupling reactions is therefore of paramount importance.
This guide provides an in-depth analysis of the reactivity of a key building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, in the context of Suzuki-Miyaura cross-coupling reactions. We will explore its reactivity profile through the lens of Density Functional Theory (DFT) and compare it with other pyridazine-based coupling partners. This guide is intended to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
The Suzuki-Miyaura Reaction: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5][6] The reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters have contributed to its widespread adoption in both academic and industrial settings.[5][6]
The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a carbon-halogen bond, often without the need for specialized and costly ligands.[5] This inherent reactivity makes pyridazine derivatives excellent candidates for Suzuki-Miyaura coupling.
Understanding Reactivity through the Lens of DFT
While experimental screening of reaction conditions is essential, a deeper, predictive understanding of reactivity can be achieved through computational methods like Density Functional Theory (DFT). DFT allows us to probe the electronic structure of molecules and rationalize their reactivity patterns.[1][7] For instance, DFT calculations can provide insights into the conformation, electronic distribution, and dipole moment of pyridazine derivatives, helping to explain their behavior in chemical reactions.[5][8]
A Proposed DFT Study on Borylated Pyridazine Isomers
The primary objective of this proposed DFT study is to calculate the activation energies for the key steps of the Suzuki-Miyaura reaction, namely transmetalation, for the different pyridazine boronic ester isomers. A lower activation energy would suggest a more facile reaction and potentially higher yields under milder conditions.
Expected Outcomes of the DFT Study:
Based on the known electron distribution in the pyridazine ring, we can hypothesize the following reactivity trend:
-
Position 4: The carbon at the 4-position is generally considered the most electron-deficient in the pyridazine ring, after positions 3 and 6. This would suggest that the transmetalation step involving the 4-borylated isomer should be relatively facile.
-
Positions 3 and 5: These positions are electronically distinct. The relative reactivity would depend on a subtle interplay of inductive and mesomeric effects.
The DFT study would provide quantitative data to either support or refute these hypotheses, offering a rational basis for selecting the optimal isomer for a given synthetic target.
Comparative Performance in Suzuki-Miyaura Coupling: A Look at the Experimental Data
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 | [5] |
| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Various boronic acids | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 55-95 | [10] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [11] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferrocene boronic acids | Various Pd catalysts | Various | Various | Various | Variable | [12] |
Analysis of Experimental Data:
-
The yields for the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine were modest, which the authors attributed to potential side reactions like homocoupling and deboronation.[5]
-
The use of more sophisticated ligands, such as SPhos, can significantly improve the efficiency of couplings involving chloro-heteroaromatics, as seen with the imidazo[1,2-b]pyridazine derivative.[10]
-
The reactivity of boronic esters can be influenced by the presence of water, which can facilitate hydrolysis to the more reactive boronic acid.[11]
-
The choice of base and solvent system is critical and often needs to be optimized for each specific substrate combination.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions with heteroaryl boronic esters. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of functionalized pyridazine derivatives with potential applications in drug discovery. Its reactivity in Suzuki-Miyaura coupling is governed by the electronic properties of the pyridazine ring. While experimental data provides practical guidance, a dedicated DFT study would offer a more profound and predictive understanding of its reactivity compared to other isomers.
The continued development of more efficient catalyst systems and a deeper mechanistic understanding through computational studies will further enhance the utility of pyridazine-based building blocks in the synthesis of complex, biologically active molecules.[6][13]
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Hurst, T. E., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry, 83(15), 8020-8025. [Link]
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Hurst, T. E., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Imperial College London. [Link]
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Valente, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
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Gomtsyan, A., et al. (2010). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 7(5), 406-409. [Link]
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Ball, N. D., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 95(10), 1051-1055. [Link]
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Fu, W., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Various Authors. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4992. [Link]
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Abdel-Wahab, B. F., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(7), 12755-12771. [Link]
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Sun, H., et al. (2021). DFT calculations reveal the origin of controllable synthesis of β-boronyl carbonyl compounds from Cu/Pd-cocatalyzed four-component borocarbonylation of vinylarenes. Organic Chemistry Frontiers, 8(1), 57-65. [Link]
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Sun, H., et al. (2021). DFT calculations reveal origin of controllable synthesis of β-boronyl carbonyl compounds from Cu/Pd-cocatalyzed four-component borocarbonylation of vinylarenes. ResearchGate. [Link]
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Valente, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
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Tanaka, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
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Szabo, R., et al. (2021). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates. ResearchGate. [Link]
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Various Authors. (2020). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]
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Various Authors. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Various Authors. (2022). Some biologically active pyridazine derivatives and their application. ResearchGate. [Link]
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Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]
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Li, W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 4(20), 3495-3498. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling in the pharmaceutical industry. Chemical Society Reviews, 40(9), 4529-4544. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the proper handling and disposal of specialized reagents like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Understanding the Compound: A Safety and Properties Overview
This compound, with CAS number 863422-41-7, is a heterocyclic organic compound frequently utilized in pharmaceutical research as an intermediate.[1] While specific toxicity data for this exact compound is limited, the available Safety Data Sheets (SDS) and information on structurally related compounds, such as pyridazine and other boronic acid derivatives, indicate that it should be handled with care.
Key hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is imperative to treat this compound as a hazardous substance.
For quick reference, the key properties and safety information are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 863422-41-7 | [4][5] |
| Molecular Formula | C10H15BN2O2 | [4][5] |
| Molecular Weight | 206.05 g/mol | [4] |
| Appearance | Solid | [6] |
| Known Hazards | May cause skin, eye, and respiratory irritation. | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2][7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a necessity for ensuring a safe laboratory environment and compliance with regulations. The following protocol outlines the essential steps for its disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, it is crucial to be outfitted with the appropriate PPE. This includes:
-
Safety goggles or glasses conforming to EN166 or NIOSH standards.[7]
-
Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[7]
-
A lab coat to protect your clothing and skin.
-
Appropriate respiratory protection if working outside of a fume hood or if dust formation is likely.
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
All waste containing this compound must be collected in a designated and properly labeled hazardous waste container. This includes:
-
Unused or expired reagent.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Residues from reaction vessels.
Step 3: Managing Spills - A Quick and Safe Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the immediate area is clear and well-ventilated. If the spill is significant, evacuate the lab and inform the appropriate safety personnel.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
Step 4: Final Disposal - The Professional Hand-off
The final step is to arrange for the disposal of the hazardous waste container through a licensed professional waste disposal service.[7] This ensures that the chemical is handled and disposed of in accordance with all local, state, and federal regulations. Never discharge this chemical into the sewer system or contaminate water, foodstuffs, or animal feed.[3]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound
The Rationale Behind the Protocol: A Deeper Dive
The procedures outlined above are based on a foundational principle of laboratory safety: minimizing risk. Boronic acids and their derivatives, while invaluable in synthesis, can present hazards that necessitate careful handling.[10] The pinacol ester group in this compound is relatively stable, but the pyridazine moiety introduces a heterocyclic system with distinct chemical properties.[11][12]
Segregating this chemical waste is crucial to prevent unintended reactions in the waste container. For instance, mixing boronic acids with strong oxidizing agents could lead to an exothermic reaction. While the pyridazine core is relatively stable, its basic nitrogen atoms could react with strong acids.[8][11]
The recommendation for professional disposal is non-negotiable.[3][7] Chemical waste requires specialized treatment, such as incineration at high temperatures with flue gas scrubbing, to neutralize its potential harm to the environment.[3]
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship.
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Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
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PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
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Navigating the Safe Handling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, holds significant promise in the synthesis of complex pharmaceutical compounds. As with any laboratory chemical, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in established safety principles for related chemical classes.
While a specific Safety Data Sheet (SDS) for this compound may lack detailed hazard information, its structure—containing both a pyridazine ring and a boronic acid pinacol ester—necessitates a cautious approach.[1] The guidance herein is synthesized from best practices for handling pyridazine and boronic ester derivatives.
Core Safety Directives: A Proactive Stance on Protection
Given that the toxicological properties of this specific compound have not been fully investigated, it is crucial to handle it as a potentially hazardous substance.[2] This proactive stance ensures a high margin of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[3] The following table outlines the recommended PPE, drawing on guidelines for structurally similar compounds.[2]
| Protection Type | Recommended Equipment | Specification and Usage Notes |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash-prone operations. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][4] |
| Hand Protection | Chemical-impermeable gloves (Nitrile, neoprene, or butyl rubber recommended). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with laboratory practices.[4][5] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Clothing should be made of a material that does not readily accumulate static charge.[2] |
| Respiratory Protection | Use in a well-ventilated area. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary if risk assessment indicates it. | Respirators should be used as a backup to engineering controls and tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[4] |
Operational Protocols: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring safe handling from the moment the compound is received until it is used in a reaction.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][6] Keep the container tightly closed to prevent moisture absorption, which can affect the compound's stability.[5] Containers should be carefully resealed after opening and kept upright.[6]
Handling and Use
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of any potential dust or vapors.[3][5]
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[5] Wash hands thoroughly after handling.[7]
-
Static Discharge: Take measures to prevent the buildup of electrostatic charge, especially when handling the powder form.[6]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
Spills: In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the material in a suitable, closed container for disposal.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not let the product enter drains.[4]
-
Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.
Deactivation and Disposal
Recent studies have highlighted that boronic acids can have mutagenic activity, making their effective removal and disposal even more critical.[10]
-
Basic Wash: For liquid waste streams containing residual boronic acid, a basic wash can convert the boronic acid to the corresponding boronate salt, which may be more soluble in an aqueous layer for separation and disposal.[11]
-
Scavenging Resins: Specialized resins, such as those with diethanolamine functional groups, can be effective in scavenging boronic acids from solutions.[10]
-
Deboronation: Under certain conditions, such as extended heating in the presence of aqueous hydroxide, deboronation can occur, decomposing the boronic acid derivative.[12]
Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of boronic acid derivatives, as regulations can vary.
Conclusion
The responsible use of this compound in research and development necessitates a comprehensive understanding of and adherence to robust safety protocols. By implementing the PPE, handling, and disposal procedures outlined in this guide, scientists can mitigate risks and foster a safe and productive laboratory environment.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
